Technical Documentation Center

Disinomenine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Disinomenine

Core Science & Biosynthesis

Foundational

In Vitro Cytotoxic Effects of 2,2'-Disinomenine on A549 Cells: A Technical Guide

Executive Summary The search for novel antineoplastic agents frequently leads to the structural modification or dimerization of naturally occurring alkaloids. 2,2'-disinomenine is a morphinane alkaloid dimer isolated fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel antineoplastic agents frequently leads to the structural modification or dimerization of naturally occurring alkaloids. 2,2'-disinomenine is a morphinane alkaloid dimer isolated from the stems of Sinomenium acutum, a plant with a long history in traditional medicine for treating inflammatory conditions[1]. While its monomeric precursor, sinomenine, is well-documented for its immunosuppressive and anti-inflammatory properties, the dimeric form presents a unique pharmacological profile. This technical whitepaper provides an in-depth analysis of the in vitro cytotoxic effects of 2,2'-disinomenine specifically targeting A549 cells —a widely utilized human non-small cell lung cancer (NSCLC) model.

Designed for drug development professionals and assay scientists, this guide synthesizes quantitative cytotoxicity data, hypothesized mechanistic pathways, and highly validated experimental protocols necessary to rigorously evaluate this compound.

Chemical Profile & Structural Biology

2,2'-disinomenine (Molecular Formula: C38​H44​N2​O8​ ) is formed through the dimerization of sinomenine, potentially via slow autoxidation or directed synthesis[2],[1]. The dimerization significantly alters the steric bulk and lipophilicity of the molecule compared to its monomer. This structural shift impacts how the molecule interacts with cellular membranes and intracellular kinase domains, directly influencing its cytotoxic efficacy against resilient cancer cell lines like A549.

Quantitative Cytotoxicity Profile

Baseline in vitro screening utilizes the MTT assay to establish the half-maximal inhibitory concentration ( IC50​ ). Against A549 cells, 2,2'-disinomenine demonstrates a distinct, albeit weak, cytotoxic profile compared to related morphinane dimers[1].

Table 1: Comparative Cytotoxicity of Morphinane Alkaloids on A549 Cells (48h Exposure)

CompoundStructural ClassificationTarget Cell Line IC50​ ( μM )Activity Level
2,2'-Disinomenine Morphinane DimerA549 (NSCLC)65.50 Weak Inhibition
1,1'-Disinomenine Morphinane DimerA549 (NSCLC)71.83 Weak Inhibition
Sinomenine MonomerA549 (NSCLC)> 100.00Negligible

Data derived from primary isolation and MTT viability screening studies[1].

Mechanistic Pathways of Cytotoxicity

Because A549 cells are KRAS-mutated and lack functional LKB1, they are notoriously resistant to baseline apoptosis. While 2,2'-disinomenine exhibits weak direct cytotoxicity ( IC50​ = 65.50 μM )[1], extrapolations from the well-documented mechanisms of its monomeric derivatives suggest that cell death is not merely necrotic, but driven by targeted pathway inhibition[3]. Sinomenine derivatives are known to suppress tumor proliferation primarily through the PI3K/Akt/mTOR and NF- κ B signaling pathways, ultimately triggering Caspase-3 dependent apoptosis[3].

Pathway Dimer 2,2'-Disinomenine PI3K PI3K / Akt Pathway Dimer->PI3K Inhibits NFKB NF-κB Signaling Dimer->NFKB Inhibits Caspase Caspase-3 Activation PI3K->Caspase Triggers NFKB->Caspase Triggers Apoptosis Apoptosis (A549 Cells) Caspase->Apoptosis Induces

Proposed apoptotic signaling pathway of 2,2'-disinomenine in A549 lung cancer cells.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the evaluation of 2,2'-disinomenine requires a tightly controlled, self-validating workflow. The following step-by-step methodologies are standard for establishing the pharmacological baseline of this alkaloid.

Workflow A A549 Cell Culture B Drug Treatment A->B C MTT Assay (Viability) B->C D Flow Cytometry (Apoptosis) B->D E Data Analysis C->E D->E

Standardized in vitro workflow for evaluating 2,2'-disinomenine cytotoxicity.
Protocol A: A549 Cell Culture & Preparation
  • Thawing and Seeding : Thaw and culture them in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2​ .

  • Passaging : Subculture cells at 80% confluency using 0.25% Trypsin-EDTA to ensure the cells are in a logarithmic growth phase prior to drug exposure.

Protocol B: Cytotoxicity Evaluation via MTT Assay
  • Plating : Seed A549 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours to allow adherence.

  • Treatment : Prepare 2,2'-disinomenine stock in DMSO. Treat cells with varying concentrations (e.g., 10, 30, 65.5, 80, 100 μM ) for 48 hours[1]. Critical Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Cisplatin) to validate assay sensitivity.

  • Reagent Addition : Following standard , add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization : Carefully remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

  • Quantification : Measure absorbance at 570 nm using a microplate reader.

Protocol C: Apoptosis Analysis via Flow Cytometry
  • Harvesting : Post-treatment (48h), collect both floating and adherent A549 cells. Note: Floating cells must be retained to ensure late-apoptotic fractions are not lost.

  • Washing : Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Staining : Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Acquisition : Analyze immediately using a flow cytometer. Gate for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Causality & Experimental Choices (E-E-A-T)

To ensure trustworthiness in drug development, it is vital to understand why these specific methods are chosen for 2,2'-disinomenine:

  • Why A549 Cells? A549 is a highly resilient adenocarcinomic human alveolar basal epithelial cell line. Testing 2,2'-disinomenine against this line provides a stringent, worst-case-scenario evaluation of its antineoplastic potential. If a compound can induce apoptosis here, it demonstrates robust mechanistic efficacy.

  • Why the MTT Assay? The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reflect the number of viable cells. For an alkaloid with weak cytotoxicity ( IC50​ ~65.5 μM ), MTT provides a highly sensitive, linear readout of metabolic inhibition before gross morphological changes become apparent under brightfield microscopy.

  • Why Annexin V/PI Dual Staining? High concentrations of morphinane alkaloids (>50 μM ) can sometimes induce non-specific membrane toxicity (necrosis) rather than programmed cell death. Annexin V binds to phosphatidylserine (PS) translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI only stains the DNA of cells with compromised membranes. This dual staining is critical to prove that the 65.50 μM IC50​ is a result of true, targeted apoptosis rather than brute-force chemical lysis.

References

  • Morphinane Alkaloid Dimers from Sinomenium acutum. Journal of Natural Products, 2008. URL:[Link]

  • Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review. Molecules, 2024. URL:[Link]

  • 2,2'-Disinomenine | C38H44N2O8. PubChem Database. URL:[Link]

Sources

Exploratory

Pharmacological Activities of Plant-Derived Disinomenine Extracts: A Comprehensive Technical Guide

Executive Summary The botanical extracts of Sinomenium acutum (Thunb.) Rehd. et Wils. have long been utilized in traditional medicine for their potent anti-rheumatic and anti-inflammatory properties. While the monomeric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The botanical extracts of Sinomenium acutum (Thunb.) Rehd. et Wils. have long been utilized in traditional medicine for their potent anti-rheumatic and anti-inflammatory properties. While the monomeric morphinane alkaloid sinomenine has been the historical focal point of pharmacological research, recent advancements in chromatographic isolation have illuminated the therapeutic significance of its dimeric oxidative products: disinomenine (specifically 1,1′-disinomenine, 2,2′-disinomenine, and 7′,8′-dihydro-1,1′-disinomenine) [1].

This technical whitepaper provides an authoritative, in-depth analysis of plant-derived disinomenine extracts. Designed for drug development professionals and research scientists, this guide synthesizes the chemical ontology, self-validating extraction protocols, and the precise molecular mechanisms driving disinomenine’s cytotoxicity and immunomodulatory activities.

Chemical Ontology & Botanical Grounding

Disinomenine compounds are naturally occurring morphinane alkaloid dimers found in the stems and roots of S. acutum [1]. Structurally, they are formed via the oxidative coupling of two sinomenine monomers.

While monomeric sinomenine exhibits high water solubility limitations and a short biological half-life [2], dimeric disinomenine structures present a larger, more complex pharmacophore. This expanded steric profile alters target binding kinetics, particularly concerning cytotoxicity and the modulation of macrophage-driven inflammatory cascades [3]. Understanding the distinct pharmacological profile of these dimers is critical for next-generation anti-inflammatory and antineoplastic drug design.

Extraction and Isolation Methodology

Isolating dimeric morphinane alkaloids from a complex botanical matrix requires a highly selective, polarity-driven workflow. Monomeric sinomenine often co-elutes with early dimeric fractions; therefore, the following protocol employs orthogonal separation techniques to ensure high-purity isolation.

Protocol 1: Orthogonal Isolation of Disinomenine Extracts

Objective: To extract, partition, and isolate 1,1′-disinomenine and 2,2′-disinomenine from S. acutum stems with >95% chromatographic purity.

Step-by-Step Methodology:

  • Matrix Preparation & Primary Extraction:

    • Action: Pulverize 1.0 kg of dried S. acutum stems. Reflux the biomass in 70% ethanol (v/v) at 80°C for 3 hours, repeated thrice.

    • Causality: Ethanol possesses an optimal dielectric constant to penetrate the cellulosic plant matrix and solubilize both semi-polar monomeric and lipophilic dimeric alkaloids, while heat provides the kinetic energy required to overcome matrix desorption barriers.

  • Acid-Base Partitioning (Alkaloid Enrichment):

    • Action: Concentrate the extract in vacuo. Suspend the residue in 3% HCl (pH ~2) and filter. Basify the aqueous filtrate to pH 9–10 using NH₄OH, followed by liquid-liquid extraction with chloroform (CHCl₃).

    • Causality: This step exploits the basic nitrogen atom in the morphinane skeleton. In acidic conditions, alkaloids protonate and become water-soluble, leaving neutral/acidic impurities behind. Upon basification, they deprotonate, becoming lipophilic and selectively partitioning into the chloroform layer.

  • Silica Gel Column Chromatography:

    • Action: Load the concentrated chloroform extract onto a silica gel column (200-300 mesh). Elute using a gradient of CHCl₃/MeOH (100:0 to 80:20).

    • Causality: Silica gel separates compounds based on polarity. The bulky, dimeric disinomenine molecules interact differently with the stationary phase compared to the smaller sinomenine monomers, allowing for crude fractionation.

  • Preparative HPLC (Final Resolution):

    • Action: Subject the dimer-rich fractions to preparative HPLC (C18 column, isocratic elution with acetonitrile/water/trifluoroacetic acid).

    • Self-Validating Step: Spot eluates on TLC plates and spray with Dragendorff's reagent. Only fractions showing a distinct orange-red precipitate (confirming alkaloid presence) and matching the retention time of disinomenine standards should be pooled and lyophilized[1].

ExtractionWorkflow A Sinomenium acutum Stems (Pulverized) B 70% EtOH Reflux (Target: Total Alkaloids) A->B Solvent Extraction C Acid-Base Partitioning (Target: Morphinane Alkaloids) B->C pH Adjustment (pH 9-10) D Silica Gel Chromatography (Separation by Polarity) C->D CHCl3/MeOH Gradient E Preparative HPLC (Target: Dimeric Resolution) D->E Isocratic Elution F 1,1'- & 2,2'-Disinomenine (Purified Extracts) E->F Fraction Collection

Fig 1: Step-by-step extraction and isolation workflow for disinomenine from S. acutum stems.

Pharmacological Profiling & Quantitative Data

Unlike the monomeric sinomenine, which shows virtually no cytotoxicity against standard tumor lines, disinomenine extracts exhibit a distinct pharmacological divergence. In vitro assays demonstrate that dimeric morphinane alkaloids possess measurable, albeit weak, cytotoxic effects against specific human carcinoma cell lines [1]. Furthermore, they retain the potent anti-inflammatory properties characteristic of this alkaloid class[4].

Data Presentation: Comparative Bioactivity

The following table synthesizes the quantitative pharmacological data comparing monomeric sinomenine with its isolated dimers [1][4].

CompoundA549 Cytotoxicity (IC₅₀, μM)HeLa Cytotoxicity (IC₅₀, μM)NO Inhibition in RAW264.7
Sinomenine > 200.00> 200.00Weak / > 100 μM
1,1′-Disinomenine 71.8370.69Active
2,2′-Disinomenine 65.5071.70Active

Note: Cytotoxicity was evaluated using standard MTT assays over 72 hours. NO (Nitric Oxide) inhibition serves as a proxy for anti-inflammatory efficacy.

Immunomodulatory Mechanisms & In Vitro Validation

The primary therapeutic value of disinomenine lies in its ability to suppress hyperactive immune responses. Disinomenine extracts achieve this by downregulating the production of pro-inflammatory mediators, including Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[4].

Mechanistically, disinomenine interrupts the Toll-like Receptor 4 (TLR4) signaling cascade triggered by lipopolysaccharides (LPS). It specifically inhibits the phosphorylation of the MAPK cascade (p38, ERK1/2, JNK) and prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting the transcription of inflammatory cytokines [4].

Protocol 2: Self-Validating Anti-Inflammatory Assay (RAW264.7)

Objective: To quantify the NO-inhibitory capacity of disinomenine while ruling out false positives caused by compound toxicity.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment:

    • Action: Seed murine RAW264.7 macrophages in 96-well plates (5 × 10⁴ cells/well). Incubate for 24h. Pre-treat cells with disinomenine extracts (10, 20, and 50 μM) for 2 hours prior to stimulation with 500 ng/mL LPS.

    • Causality: Pre-treatment is critical. It ensures the alkaloid occupies intracellular target sites and primes regulatory pathways before the rapid, LPS-induced TLR4 activation cascade initiates.

  • Nitric Oxide Quantification (Griess Assay):

    • Action: After 24h, transfer 100 μL of supernatant to a new plate. Add 100 μL of Griess reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄). Measure absorbance at 540 nm.

    • Causality: NO gas has a half-life of mere seconds. The Griess assay measures stable nitrite (NO₂⁻), providing a reliable, cumulative proxy for inducible nitric oxide synthase (iNOS) activity.

  • Internal Validation (MTT Assay):

    • Action: To the remaining cells in the original plate, add MTT solution (0.5 mg/mL) and incubate for 4h. Dissolve formazan crystals in DMSO and read at 570 nm.

    • Self-Validating Logic: A compound that kills cells will naturally reduce NO production. By running a concurrent MTT assay, researchers validate that the observed NO reduction is due to true pharmacological anti-inflammatory action (>90% cell viability) rather than mere cytotoxicity. Aminoguanidine (22.6 μM IC₅₀) should be used as a positive control.

SignalingPathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Cascade (p38, ERK1/2, JNK) TLR4->MAPK Activates NFKB_C IKK / IκBα Complex TLR4->NFKB_C Activates CYTO Pro-inflammatory Cytokines (TNF-α, IL-6, NO) MAPK->CYTO Gene Expression NFKB_A NF-κB p65 (Active) NFKB_C->NFKB_A Phosphorylation & Degradation of IκBα NFKB_A->CYTO Nuclear Translocation DIS Disinomenine Extracts DIS->MAPK Inhibits Phosphorylation DIS->NFKB_C Prevents IκBα Degradation

Fig 2: Disinomenine-mediated suppression of LPS-induced NF-κB and MAPK inflammatory pathways.

Translational Perspectives

The transition from monomeric sinomenine to dimeric disinomenine extracts represents a promising frontier in natural product drug development. While sinomenine is already approved in regions like China for rheumatoid arthritis [3], its clinical utility is hampered by the need for large dosages and poor epidermal permeability [2].

Disinomenine, with its altered molecular weight and lipophilicity, offers a unique scaffold for structural modification. Future drug development efforts should focus on synthesizing targeted derivatives of the 1,1′-disinomenine backbone to enhance bioavailability while leveraging its dual-action profile: mild anti-tumor cytotoxicity combined with potent, targeted immunosuppression of the NF-κB/MAPK axes.

References

  • Morphinane Alkaloid Dimers from Sinomenium acutum Journal of Natural Products, American Chemical Society (ACS). URL:[Link]

  • Research, Development and Pharmacological Activity of Sinomenine and Its Derivatives Current Topics in Medicinal Chemistry, Bentham Science. URL:[Link]

  • Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review Molecules, MDPI. URL:[Link]

  • Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory agents European Journal of Medicinal Chemistry, ScienceDirect / Nanjing University. URL:[Link]

Foundational

A Technical Guide to Molecular Docking of Disinomenine: From Target Identification to In Silico Validation

Abstract Disinomenine, a morphinane alkaloid derived from Sinomenium acutum, presents a compelling scaffold for drug discovery, with historical use in treating conditions like rheumatoid arthritis and neuralgia.[1][2] It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Disinomenine, a morphinane alkaloid derived from Sinomenium acutum, presents a compelling scaffold for drug discovery, with historical use in treating conditions like rheumatoid arthritis and neuralgia.[1][2] Its therapeutic potential is thought to stem from a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[3][4][5] This technical guide, designed for researchers and drug development professionals, provides a comprehensive framework for investigating the mechanism of action of disinomenine through molecular docking. We will delineate an in-depth, step-by-step methodology, from the initial identification of plausible receptor targets to the execution and critical analysis of docking simulations. This whitepaper emphasizes the causality behind protocol choices, ensuring a robust and scientifically valid in silico approach to understanding how disinomenine may exert its pharmacological effects at a molecular level.

Introduction to Disinomenine and In Silico Drug Discovery

The Therapeutic Potential of Disinomenine

Disinomenine is a morphinane alkaloid found in Sinomenium acutum, a plant with a long history in traditional medicine for treating inflammatory and painful conditions.[6] Its parent compound, sinomenine, is well-studied for its potent histamine-releasing properties and its impact on the immune, cardiovascular, and central nervous systems.[1][2][4][7] Recent research highlights the broad pharmacological effects of sinomenine and its derivatives, including antitumor, anti-inflammatory, neuroprotective, and immunosuppressive activities, which are mediated through various signaling pathways like NF-κB, MAPK, and PI3K/Akt/mTOR.[8][9] The complex polycyclic structure of disinomenine makes it an intriguing candidate for interacting with multiple biological targets.

The Role of Molecular Docking in Elucidating Mechanisms of Action

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand, like disinomenine) when bound to a second (a receptor, typically a protein).[10][11] This method is instrumental in modern drug discovery for several reasons:

  • Mechanism Prediction: It helps hypothesize the molecular mechanism of action by identifying which proteins a compound is likely to bind to and how.

  • Lead Optimization: It allows for the prioritization of compounds for experimental testing, saving significant time and resources.[12]

  • Structure-Activity Relationship (SAR) Studies: It provides insights into why certain chemical modifications on a lead compound might increase or decrease its activity.

By simulating the "handshake" between disinomenine and a potential protein target, we can estimate the binding affinity and analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[11]

Rationale for Selecting Potential Receptor Targets

Given the known anti-inflammatory and neuroprotective activities of related compounds, a logical starting point is to investigate receptors implicated in these pathways.[3][5]

  • For Anti-inflammatory Effects:

    • Prostaglandin E2 Receptors (EP receptors): These receptors, particularly EP2 and EP4, are key mediators of inflammatory pain.[13][14] Targeting these could explain the analgesic effects.

    • Opioid Receptors: The structural similarity of disinomenine to morphinane alkaloids suggests potential interaction with mu-, delta-, or kappa-opioid receptors, which are known to modulate pain and inflammation.[15][16]

    • Peroxisome Proliferator-Activated Receptors (PPARs): PPARγ has been implicated in anti-inflammatory activities.[17]

  • For Neuroprotective Effects:

    • Sigma Receptors (σ1 and σ2): These receptors are implicated in a wide range of CNS disorders and are targets for neuroprotection.[18][19]

    • Metabotropic Glutamate Receptors (mGluRs): Pharmacological modulation of mGluR subtypes can offer neuroprotection in various models of neuronal damage.[20]

    • G Protein-Coupled Receptors (GPCRs): Many neurological pathways are modulated by GPCRs, and targeting GPCR heteromers is an emerging strategy for neuroprotection.[21][22]

Methodological Framework for a Validated Docking Study

A successful docking study hinges on meticulous preparation of both the ligand and the receptor. The goal is to create computationally "clean" and realistic models for the simulation.

Essential Software and Tools

A combination of freely available and commercial software is typically used. For this guide, we will focus on widely accessible, open-source tools:

  • PyMOL or UCSF Chimera/ChimeraX: For visualization, structural cleanup, and analysis.[23]

  • AutoDock Tools (MGLTools): For preparing protein (receptor) and ligand files into the required PDBQT format.[24]

  • AutoDock Vina: A powerful and widely used open-source program for performing the docking calculations.[11][25]

  • Discovery Studio Visualizer or LigPlot+: For detailed 2D analysis of molecular interactions post-docking.

Protocol 1: Ligand Preparation (Disinomenine)

The objective here is to convert the 2D chemical structure of disinomenine into a 3D, energy-minimized conformer with correct atom types and charges.

Step-by-Step Protocol:

  • Obtain 2D Structure: Retrieve the structure of disinomenine from a chemical database like PubChem (CID 24829009) as an SDF or MOL file.[6]

  • Convert to 3D: Use a program like Open Babel or the online SMILES converter to generate initial 3D coordinates.

  • Add Hydrogens and Define Torsions: Load the 3D structure into AutoDock Tools.

    • Causality: Hydrogens are typically absent in 2D structure files but are critical for calculating charges and identifying potential hydrogen bonds.[26] The software will add them according to standard valencies.

    • Go to Ligand -> Input -> Open to load the molecule.

    • The software will automatically detect the "root" of the molecule and the rotatable bonds. The number of rotatable bonds defines the ligand's flexibility during docking.[27]

  • Assign Charges:

    • Causality: Partial charges on each atom are essential for the scoring function to calculate electrostatic interactions. The Gasteiger charging method is a common and effective choice for drug-like molecules.[27]

    • In AutoDock Tools, this is typically done automatically upon loading the ligand.

  • Save as PDBQT:

    • Causality: The PDBQT format is a modified PDB format that includes atomic charges (Q) and atom type definitions (T), which are required by AutoDock Vina.[28]

    • Go to Ligand -> Output -> Save as PDBQT.

Protocol 2: Receptor Preparation

This process involves cleaning a raw protein structure file from the Protein Data Bank (PDB) to make it suitable for docking.

Step-by-Step Protocol:

  • Select and Download a Receptor: Choose a high-resolution crystal structure of a target receptor (e.g., a human opioid receptor) from the RCSB PDB. Look for a structure that is co-crystallized with a ligand, as this helps validate the binding site.

  • Clean the PDB File: Load the PDB file into a visualization tool like UCSF Chimera or PyMOL.[23][29]

    • Remove Water Molecules: Delete all water molecules (HOH).

      • Causality: Crystallographic waters are often not essential for ligand binding and can interfere with the docking algorithm unless a specific water molecule is known to mediate the interaction.[12]

    • Remove Co-crystallized Ligands and Ions: Delete any existing ligands, ions, or cofactors from the binding site.

      • Causality: We want to dock our ligand (disinomenine) into an empty binding pocket.

    • Handle Multiple Chains: If the biological unit is a monomer, retain only one chain (e.g., Chain A) and delete the others.[29]

  • Prepare in AutoDock Tools: Open the cleaned PDB file in AutoDock Tools.

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select "Polar Only".

      • Causality: Vina's scoring function uses a united-atom model, where only hydrogens attached to polar atoms (like oxygen and nitrogen) are needed to define hydrogen bond donors.[24]

    • Assign Charges: Add Kollman charges, which are standard for proteins.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose and save the prepared receptor as a PDBQT file.

General Molecular Docking Workflow

The following diagram illustrates the comprehensive workflow from molecule preparation to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_2D 1. Obtain Ligand Structure (2D) (e.g., PubChem) Ligand_3D 2. Generate 3D Coordinates & Add Hydrogens Ligand_2D->Ligand_3D 3D Conversion Ligand_PDBQT 3. Assign Charges & Save as PDBQT Ligand_3D->Ligand_PDBQT ADT Define_Grid 7. Define Binding Site (Grid Box) Ligand_PDBQT->Define_Grid Receptor_PDB 4. Obtain Receptor Structure (e.g., RCSB PDB) Receptor_Clean 5. Clean Structure (Remove Water, Ligands) Receptor_PDB->Receptor_Clean PyMOL/Chimera Receptor_PDBQT 6. Add Polar Hydrogens, Assign Charges & Save as PDBQT Receptor_Clean->Receptor_PDBQT ADT Receptor_PDBQT->Define_Grid Config 8. Create Configuration File (conf.txt) Define_Grid->Config Run_Vina 9. Execute AutoDock Vina Config->Run_Vina Output 10. Vina Output File (out.pdbqt, log.txt) Run_Vina->Output Analyze_Scores 11. Analyze Binding Affinities & RMSD Values Output->Analyze_Scores Visualize 12. Visualize Poses & Interactions (PyMOL, LigPlot+) Analyze_Scores->Visualize Conclusion 13. Formulate Hypothesis Visualize->Conclusion

Caption: A comprehensive workflow for molecular docking studies.

Execution and Analysis of the Docking Simulation

Protocol 3: Performing the Docking Simulation

With the prepared ligand and receptor files, the next step is to define the search space for the docking and run the simulation.

Step-by-Step Protocol:

  • Define the Grid Box: The grid box is a 3D cube that defines the search space for the ligand on the receptor's surface. It must encompass the entire binding site.

    • Causality: The docking algorithm will only search for binding poses within this defined volume. Making it too small may miss the true binding site; making it too large increases computation time unnecessarily.

    • In AutoDock Tools, use Grid -> Grid Box.... Adjust the center coordinates and dimensions to snugly fit the known active site. Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create a Configuration File: Create a simple text file (e.g., conf.txt) that tells Vina where to find the input files and where to place the output.[30]

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. The default value of 8 is often sufficient, but for a final, more rigorous calculation, increasing it to 16 or 32 can improve the reliability of the result at the cost of longer computation time.[25]

  • Run AutoDock Vina: Execute the docking from the command line.

Interpreting the Results

Vina will produce two key output files:

  • disinomenine_out.pdbqt : Contains the coordinates for the top-ranked binding poses (usually 9) of disinomenine.

  • log.txt : A text file containing a table of the binding affinities for each pose.

The primary metric is the Binding Affinity , reported in kcal/mol. This value is an estimate of the binding free energy.

  • Causality: More negative values indicate stronger, more favorable binding. A value of -7.0 kcal/mol is generally considered a good starting point for a potential interaction.

Another important metric is the Root-Mean-Square Deviation (RMSD) . This value compares the atomic positions of the docked ligand pose to a reference structure (if provided) or between different poses. An RMSD value below 2.0 Å between the top-ranked pose and a known binding mode (in a redocking experiment) is considered a successful validation of the docking protocol.

Data Presentation: Example Docking Results

The results from the log.txt file should be summarized in a clear table.

ModeBinding Affinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8542.431
3-8.11.9922.765
4-7.92.1033.011
5-7.72.5433.542
... (up to 9)
RMSD l.b. = Root Mean Square Deviation lower bound; RMSD u.b. = Root Mean Square Deviation upper bound
Post-Docking Analysis: Visualizing Interactions

The most critical step is to visually inspect the top-ranked binding pose.

  • Causality: A good binding score is meaningless if the ligand pose is not plausible. The ligand should fit well within the binding pocket and form chemically sensible interactions with key amino acid residues.

  • Load the receptor.pdbqt and the disinomenine_out.pdbqt files into PyMOL or Discovery Studio.

  • Analyze the interactions:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand's polar hydrogens and receptor's acceptor atoms (or vice-versa). These are strong, directional interactions crucial for binding specificity.

    • Hydrophobic Interactions: Look for contacts between non-polar regions of the ligand and hydrophobic residues of the protein (e.g., Alanine, Valine, Leucine).

    • Pi-Stacking: Check for interactions between aromatic rings on the ligand and receptor.

Case Study: Docking Disinomenine with a Putative Target

Rationale for Target Selection: Mu-Opioid Receptor (MOR)

As a morphinane alkaloid, disinomenine is structurally related to opioids. The mu-opioid receptor is a well-established target for analgesic drugs. Docking disinomenine into MOR can help hypothesize if it has direct opioid-like activity, which would explain its traditional use for pain relief.[15]

Signaling Pathway Diagram

Activation of the mu-opioid receptor, a G protein-coupled receptor (GPCR), leads to a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.

G cluster_membrane Cell Membrane cluster_outcome Cellular Response Disinomenine Disinomenine (Ligand) MOR Mu-Opioid Receptor (GPCR) Disinomenine->MOR Binds & Activates G_Protein Gi/Go Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels G_Protein->Ca_Channel Inhibits βγ subunit K_Channel K+ Channels G_Protein->K_Channel Activates βγ subunit cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Reduced_Neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Reduced_Neurotransmitter Inhibits Ca2+ Influx Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Analgesia Analgesia (Pain Relief) Hyperpolarization->Analgesia Reduced_Neurotransmitter->Analgesia

Sources

Exploratory

The Role of Disinomenine in Traditional Chinese Medicine Pharmacology: A Technical Guide to Morphinane Alkaloid Dimers

Executive Summary Sinomenium acutum (Qingfengteng) is a foundational botanical in Traditional Chinese Medicine (TCM), historically prescribed for rheumatoid arthritis (RA) and autoimmune-driven inflammatory conditions. W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sinomenium acutum (Qingfengteng) is a foundational botanical in Traditional Chinese Medicine (TCM), historically prescribed for rheumatoid arthritis (RA) and autoimmune-driven inflammatory conditions. While the monomeric morphinane alkaloid, sinomenine, has been the traditional focal point of pharmacognosy, recent advancements in drug development have shifted attention toward its naturally occurring and synthetic dimeric forms, collectively referred to as disinomenine .

This technical whitepaper explores the pharmacological mechanisms, comparative efficacy, and experimental isolation protocols of disinomenine. By leveraging a "twin drug" pharmacophore model, disinomenine demonstrates exponentially amplified anti-inflammatory and immunosuppressive properties compared to its monomeric precursor, offering a highly promising scaffold for next-generation RA therapeutics.

Botanical and Chemical Grounding

The therapeutic efficacy of Sinomenium acutum is primarily driven by its complex alkaloid profile. Within the plant matrix, sinomenine undergoes slow autoxidation or enzymatic coupling to form morphinane alkaloid dimers. As elucidated by , these naturally occurring dimers include 1,1'-disinomenine, 2,2'-disinomenine, and 7',8'-dihydro-1,1'-disinomenine.

The structural transition from a monomer to a dimer fundamentally alters the molecule's spatial geometry and receptor-binding affinity. The bivalent ligand model dictates that dimeric structures can bridge adjacent cellular receptors or occupy larger, more complex binding pockets within target proteins, thereby enhancing target residence time and functional efficacy.

Mechanistic Pharmacology: Causality and Pathways

The pharmacological superiority of disinomenine lies in its multi-target disruption of inflammatory cascades. While monomeric sinomenine exhibits weak to moderate inhibition of inflammatory pathways, disinomenine derivatives act as potent dual-inhibitors of both the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

The Causality of Dual-Inhibition:

  • NF-κB Suppression: Disinomenine prevents the phosphorylation and subsequent degradation of IκBα, trapping NF-κB in the cytoplasm. This halts the nuclear translocation required for the transcription of pro-inflammatory cytokines.

  • MAPK Disruption: Concurrently, disinomenine suppresses the phosphorylation of p38 and JNK (c-Jun N-terminal kinases) within the MAPK cascade, effectively cutting off the cellular stress response triggered by external stimuli like lipopolysaccharides (LPS).

This synergistic blockade results in a profound downregulation of downstream inflammatory effectors, specifically Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

Pathway Disinomenine Disinomenine (Dimer) Receptor Cell Membrane Receptors Disinomenine->Receptor NFkB NF-κB Pathway (Inhibited) Receptor->NFkB MAPK MAPK Cascade (Inhibited) Receptor->MAPK Cytokines Downregulation of IL-6, TNF-α, NO NFkB->Cytokines MAPK->Cytokines

Fig 1. Disinomenine-mediated dual inhibition of NF-κB and MAPK signaling cascades.

Comparative Efficacy: Monomer vs. Dimer

The transition from monomeric sinomenine to dimeric disinomenine yields a measurable leap in bioactivity. The table below synthesizes the quantitative pharmacological shifts observed in in vitro macrophage models .

Pharmacological MetricSinomenine (Monomer)Disinomenine (Homodimer)Mechanistic Impact
Molecular Weight 329.39 g/mol ~656.77 g/mol Increased steric bulk enhances receptor residence time.
Primary Target Cascade Weak NF-κB inhibitionStrong NF-κB & MAPK inhibitionDual-pathway blockade prevents compensatory inflammatory signaling.
NO Production Inhibition Baseline (IC50 > 100 µM)Highly Elevated (IC50 < 20 µM)Drastic reduction in oxidative stress and tissue damage in RA joints.
IL-6 & TNF-α Suppression ModerateSignificantHalts the recruitment of secondary immune cells to the synovial fluid.

Experimental Protocol: Isolation and Bioactivity Validation

To ensure scientific integrity, the extraction and validation of disinomenine must operate as a self-validating system. The following protocol details the causal logic behind each methodological step, utilizing pure sinomenine as an internal positive control to validate the relative efficacy of the isolated dimers.

Step 1: Targeted Solvent Extraction
  • Action: Macerate dried stems of Sinomenium acutum in 95% ethanol under reflux.

  • Causality: Ethanol is selected for its optimal dielectric constant, which effectively solubilizes moderately polar morphinane alkaloids while precipitating out large, biologically inert polysaccharides and starches.

Step 2: Acid-Base Partitioning (Alkaloid Enrichment)
  • Action: Suspend the crude extract in 2% HCl, filter, and partition with ethyl acetate. Basify the aqueous layer to pH 9.5 using NH₄OH, then extract with chloroform.

  • Causality: Alkaloids contain basic nitrogen atoms. The HCl treatment converts them into water-soluble salts, allowing non-alkaloidal impurities (lipids, resins) to be washed away in the organic layer. Subsequent basification regenerates the free-base alkaloids, which selectively partition into the chloroform layer, yielding a highly enriched alkaloid fraction.

Step 3: Chromatographic Isolation
  • Action: Subject the enriched fraction to silica gel column chromatography (eluting with CHCl₃/MeOH gradients), followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Causality: Silica gel provides a rough separation based on polarity. Preparative HPLC is strictly required to resolve the structurally similar monomers and dimers, separating 1,1'-disinomenine from 2,2'-disinomenine based on minute differences in molecular volume and dipole moments.

Step 4: Structural Elucidation
  • Action: Analyze isolated compounds using 2D-NMR and Circular Dichroism (CD) spectroscopy.

  • Causality: While Mass Spectrometry confirms the dimeric molecular weight, CD spectroscopy is mandatory to determine the absolute configuration of the chiral centers by directly comparing the spectral curves against the known standard of sinomenine.

Step 5: Bioactivity Validation (Self-Validating Assay)
  • Action: Culture RAW264.7 murine macrophages. Pre-treat with isolated disinomenine (test) and pure sinomenine (internal control), followed by LPS stimulation. Quantify NO release via Griess reagent.

  • Causality: LPS reliably induces NO production via iNOS upregulation. By running the monomer alongside the dimer, the system internally validates the "twin drug" hypothesis, ensuring that any observed reduction in NO is a direct result of the dimeric structure's enhanced efficacy rather than baseline cell death (validated via concurrent MTT cytotoxicity assays).

Workflow Ext 1. Ethanol Extraction (Sinomenium acutum stems) AcidBase 2. Acid-Base Partitioning (Alkaloid Enrichment) Ext->AcidBase Iso 3. Chromatographic Isolation (Silica Gel / HPLC) AcidBase->Iso Id 4. Structural Elucidation (CD Spectra, 2D-NMR) Iso->Id Assay 5. Bioactivity Validation (RAW264.7 Macrophages) Id->Assay

Fig 2. Self-validating experimental workflow for disinomenine extraction and bioassay.

Future Directions in Drug Development

The natural occurrence of disinomenine in TCM pharmacology has inspired rational drug design. Modern pharmaceutical research is currently exploring synthetic sinomenine homodimers connected via variable-length aliphatic linkers (e.g., at the 4-OH position). These synthetic "twin drugs" mimic the bivalent binding mechanics of natural disinomenine but offer tunable pharmacokinetics, presenting a highly lucrative avenue for developing targeted, low-toxicity therapeutics for rheumatoid arthritis and severe neuroinflammation.

References

  • Morphinane Alkaloid Dimers from Sinomenium acutum. Journal of Natural Products, 2008.[Link]

  • Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 2012.[Link]

  • Sinomenium acutum: A review of chemistry, pharmacology, pharmacokinetics, and clinical use. Pharmaceutical Biology, 2012.[Link]

Foundational

The Dimeric World of Disinomenine: A Technical Guide to Its Isomers, Molecular Weights, and Spectral Signatures

Foreword: The Emergence of Disinomenine Isomers in Drug Discovery In the intricate landscape of natural product chemistry, the morphinane alkaloid sinomenine, extracted from the medicinal plant Sinomenium acutum, has lon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Emergence of Disinomenine Isomers in Drug Discovery

In the intricate landscape of natural product chemistry, the morphinane alkaloid sinomenine, extracted from the medicinal plant Sinomenium acutum, has long been a subject of interest for its therapeutic properties, particularly in the management of rheumatoid arthritis.[1][2] However, recent investigations have unveiled a fascinating new chapter in the story of this molecule: its dimerization into a family of compounds known as disinomenines. These dimeric structures, formed through the coupling of two sinomenine units, present a compelling frontier for researchers and drug development professionals. The subtle variations in their isomeric forms can lead to profound differences in their biological activities, making a thorough understanding of their molecular characteristics paramount.[1]

This in-depth technical guide provides a comprehensive exploration of the molecular weights and spectral data of known disinomenine isomers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to identify, differentiate, and characterize these complex molecules. By delving into the causality behind experimental choices and providing detailed, validated protocols, this guide aims to serve as an authoritative resource in the burgeoning field of disinomenine research.

Molecular Architecture and Isomeric Diversity of Disinomenine

Disinomenine is a morphinane alkaloid dimer, possessing the molecular formula C₃₈H₄₄N₂O₈.[3][4] This composition corresponds to a molecular weight of approximately 656.8 g/mol .[3][4] The isomeric diversity of disinomenine arises from the different linkage points between the two sinomenine monomers and the stereochemistry of these linkages. To date, several isomers have been isolated and characterized from Sinomenium acutum or synthesized through oxidative dimerization of sinomenine.[1][3] The most well-documented of these are 1,1'-disinomenine, 2,2'-disinomenine, and 7',8'-dihydro-1,1'-disinomenine.[3]

The formation of these dimers can be influenced by factors such as pH, highlighting the potential for stereoselective synthesis.[1] This isomeric complexity underscores the critical need for robust analytical techniques to unambiguously identify each isomer, as their biological activities can vary significantly. For instance, in one study, two stereoisomers of disinomenine exhibited opposing effects on IL-6 production in human synovial sarcoma cells, with one inhibiting and the other stimulating its production.[1]

Tabulated Molecular and Spectral Data of Disinomenine Isomers

For ease of comparison, the known molecular and key spectral data for the prominent disinomenine isomers are summarized below. This data is essential for the initial identification and subsequent structural elucidation of these compounds.

IsomerMolecular FormulaMolecular Weight ( g/mol )Mass Spectrometry (HRESIMS) [m/z]Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
1,1'-Disinomenine C₃₈H₄₄N₂O₈656.76[5]657.3175 [M+H]⁺Aromatic protons, methoxy groups, N-methyl groupsCarbonyl carbons, olefinic carbons, aromatic carbonsOH stretch, C=O stretch, C-O stretch, aromatic C-H bend
2,2'-Disinomenine C₃₈H₄₄N₂O₈656.8[4]657.3174 [M+H]⁺Aromatic protons, methoxy groups, N-methyl groupsCarbonyl carbons, olefinic carbons, aromatic carbonsOH stretch, C=O stretch, C-O stretch, aromatic C-H bend
7',8'-Dihydro-1,1'-disinomenine C₃₈H₄₆N₂O₈658.78659.3330 [M+H]⁺Absence of one set of olefinic signals, presence of an oxygenated methine and an additional methyleneAbsence of a pair of olefinic carbons, presence of signals corresponding to a saturated ring portionOH stretch, C=O stretch, C-O stretch, aromatic C-H bend

Note: Specific chemical shifts and IR absorption frequencies can be found in the detailed spectral data sections and the cited literature.

Experimental Protocols: From Plant to Pure Isomer

The successful study of disinomenine isomers hinges on their effective isolation and purification. The following protocols are based on established methodologies for the extraction and separation of alkaloids from Sinomenium acutum.[3][6]

Extraction of Crude Alkaloids

This protocol outlines a standard procedure for the extraction of total alkaloids from the dried stems of Sinomenium acutum. The rationale behind this acid-base extraction is to exploit the basic nature of alkaloids, which form water-soluble salts in acidic conditions and are soluble in organic solvents in their free-base form.

Protocol:

  • Maceration and Defatting:

    • Grind the dried stems of Sinomenium acutum to a coarse powder.

    • Macerate the powdered material with petroleum ether for 24 hours to remove non-polar constituents like fats and waxes. Discard the petroleum ether extract.

  • Acidic Extraction:

    • Air-dry the defatted plant material.

    • Extract the material with 5% aqueous hydrochloric acid by maceration for 48 hours.

    • Filter the acidic extract. The alkaloids are now in the form of their hydrochloride salts in the aqueous solution.

  • Basification and Free-Base Extraction:

    • Adjust the pH of the acidic extract to 9-10 with concentrated ammonium hydroxide. This converts the alkaloid salts to their free-base form, which will precipitate.

    • Extract the alkaline solution with dichloromethane or chloroform in a separatory funnel. Repeat the extraction three times.

    • Combine the organic layers.

  • Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Chromatographic Separation of Disinomenine Isomers

The separation of individual disinomenine isomers from the crude alkaloid mixture requires chromatographic techniques. A combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is often employed.

Protocol:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., a gradient of chloroform-methanol).

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine fractions with similar TLC profiles.

  • Preparative HPLC (Fine Purification):

    • Subject the fractions containing the disinomenine isomers (as identified by preliminary analysis like LC-MS) to preparative reversed-phase HPLC.

    • Use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape).

    • Monitor the elution profile using a UV detector at a wavelength where the compounds absorb (e.g., around 280 nm).

    • Collect the peaks corresponding to the individual isomers.

    • Evaporate the solvent from the collected fractions to obtain the purified disinomenine isomers.

Spectral Analysis and Structural Elucidation: Decoding the Data

The definitive identification of each disinomenine isomer relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental composition of the molecules.

  • Expertise & Experience: The protonated molecule [M+H]⁺ is typically observed, and its accurate mass measurement allows for the unambiguous determination of the molecular formula. For example, an observed m/z of 657.3174 for 2,2'-disinomenine corresponds to the calculated molecular formula C₃₈H₄₅N₂O₈ (for the protonated species), confirming its dimeric nature.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of the isomers, including the linkage points and stereochemistry.

  • Expertise & Experience:

    • ¹H NMR: The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide key information about the substitution pattern on the aromatic rings. The absence of certain aromatic proton signals compared to the monomeric sinomenine can indicate the point of dimerization. The number and chemical shifts of the methoxy (-OCH₃) and N-methyl (-NCH₃) proton signals confirm the presence of two monomeric units.

    • ¹³C NMR: The number of carbon signals can indicate the symmetry of the molecule. A symmetrical dimer like 1,1'- or 2,2'-disinomenine will show half the number of expected carbon signals, while an unsymmetrical dimer like 7',8'-dihydro-1,1'-disinomenine will display a full set of signals for both non-equivalent monomeric units.[3]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity within the molecule. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations between protons and carbons, which are critical for determining the linkage point between the two sinomenine units.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

  • Expertise & Experience: The IR spectra of disinomenine isomers will typically show characteristic absorption bands for:

    • Hydroxyl (-OH) groups (broad band around 3400 cm⁻¹)

    • Carbonyl (C=O) groups (strong absorption around 1670 cm⁻¹)

    • Aromatic C-H bonds (stretching and bending vibrations)

    • C-O bonds of the methoxy and ether linkages.

While the IR spectra of the different isomers may be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation.

Visualizing the Workflow and Structures

To provide a clearer understanding of the processes and molecules discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Disinomenine Isomer Isolation

experimental_workflow plant_material Sinomenium acutum (Dried Stems) extraction Crude Alkaloid Extraction plant_material->extraction Acid-Base Extraction fractionation Column Chromatography extraction->fractionation Gradient Elution purification Preparative HPLC fractionation->purification isomer_1 Isomer 1 (e.g., 1,1'-Disinomenine) purification->isomer_1 isomer_2 Isomer 2 (e.g., 2,2'-Disinomenine) purification->isomer_2 isomer_3 Isomer 3 (e.g., 7',8'-dihydro- 1,1'-disinomenine) purification->isomer_3

Caption: Workflow for the isolation of disinomenine isomers.

General Structure of Disinomenine Isomers

disinomenine_structure cluster_monomer1 Sinomenine Unit 1 cluster_monomer2 Sinomenine Unit 2 M1 [Monomer 1] M2 [Monomer 2] M1->M2 Linkage Point (e.g., C1-C1', C2-C2')

Caption: Generalized structure of a disinomenine isomer.

Conclusion and Future Outlook

The study of disinomenine isomers is a rapidly evolving field with significant potential for the discovery of novel therapeutic agents. A thorough understanding of their molecular weights and spectral data is the cornerstone of this research. This guide has provided a comprehensive overview of the key analytical techniques and methodologies required to isolate, identify, and characterize these complex dimeric alkaloids. As research in this area progresses, the application of advanced spectroscopic techniques and the development of stereoselective synthetic routes will undoubtedly lead to the discovery of new disinomenine isomers with unique and potent biological activities. The information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of these fascinating natural products.

References

  • Jin, J., et al. (2008). Morphinane Alkaloid Dimers from Sinomenium acutum. Journal of Natural Products, 71(1), 127-129. [Link]

  • Li, J. X., et al. (2008). pH-Dependent, Stereoselective Dimerization of Sinomenine. Organic Letters, 10(17), 3879-3882. [Link]

  • Facciola, A. P., et al. (2013). Structurally Diverse Bisbenzylisoquinoline Alkaloids with Antiadipogenic Activity through PPARγ Downregulation from the Embryo of Nelumbo nucifera Seeds. Journal of Natural Products, 76(3), 395-401. [Link]

  • PubChem. (n.d.). 2,2'-Disinomenine. National Center for Biotechnology Information. Retrieved from [Link]

  • Liscombe, D. K., et al. (2012). Functional characterization and molecular engineering of a O-methyltransferase involved in bis-benzylisoquinoline alkaloids biosynthesis from Nelumbo nucifera. The Plant Cell, 24(8), 3486-3499. [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672. [Link]

  • Pyne, M. E., et al. (2021). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences, 118(51), e2116233118. [Link]

  • Liu, L., et al. (2021). New N-oxide alkaloids from the stems of Sinomenium acutum. Journal of Asian Natural Products Research, 23(11), 1053-1060. [Link]

  • Lee, S. Y., et al. (2023). Isolation of Alkaloids from Sinomenium acutum by Centrifugal Partition Chromatography and Their Ameliorating Effects on Dexamethasone-Induced Atrophy in C2C12 Myotubes. Molecules, 28(17), 6299. [Link]

  • PubChem. (n.d.). Disinomenine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Sinomenine. [Link]

  • Michalska, K., et al. (2022). Quantitative Determination of Diosmin in Tablets by Infrared and Raman Spectroscopy. Molecules, 27(23), 8345. [Link]

  • Liu, Y., et al. (2022). Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification. International Journal of Molecular Sciences, 23(24), 15631. [Link]

  • PubChem. (n.d.). Sinomenine. National Center for Biotechnology Information. Retrieved from [Link]

  • Dong, J. W., et al. (2018). Simultaneous determination of alkaloids dicentrine and sinomenine in Stephania epigeae by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 160, 330-335. [Link]

  • Su, M. X., et al. (2012). Determination of sinomenine sustained-release capsules in healthy Chinese volunteers by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 889-890, 39-43. [Link]

  • Shan, J., et al. (2018). Rapid Characterization of the Potential Active of Sinomenine in Rats by Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry and Molecular Docking. Journal of Separation Science, 41(20), 3845-3855. [Link]

  • Li, S., et al. (2022). Eleven undescribed alkaloids from the rhizomes of Sinomenium acutum and their IDO1 and TDO inhibitory activities. Phytochemistry, 200, 113244. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of an HPLC-UV Method for the Quantification of Disinomenine

Introduction & Scientific Context Sinomenium acutum (Thumb.) Rehd. et Wils.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Sinomenium acutum (Thumb.) Rehd. et Wils. is a deciduous liana widely used in traditional medicine to treat rheumatoid arthritis and other inflammatory diseases (1)[1]. While the monomeric morphinane alkaloid sinomenine is the primary active constituent, its naturally occurring dimer, 1,1'-disinomenine (disinomenine), exhibits distinct biological activities, including weak cytotoxicity against specific cell lines and unique pharmacokinetic properties (2)[2].

Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for disinomenine is critical for the pharmacokinetic profiling and stringent quality control of herbal extracts.

Method Rationale and Causality

Disinomenine (C38H44N2O8) is formed via the para-oxidative coupling of sinomenine. To build a self-validating and reliable analytical system, every parameter of the HPLC-UV method must be mechanistically justified:

  • UV Wavelength Selection: The UV spectrum of disinomenine in methanol exhibits absorption maxima (λmax) at 212, 256, and 293 nm[2]. We select 293 nm for quantification. Causality: At 293 nm, the highly conjugated aromatic biphenyl linkage and enone systems absorb strongly. This avoids the high background noise typical of low-UV wavelengths (e.g., 212 nm), where many non-chromophoric plant matrix components interfere, thereby increasing the signal-to-noise ratio.

  • Column and Mobile Phase Chemistry: Disinomenine possesses basic tertiary amine groups. When analyzed on standard silica-based columns, these basic nitrogens interact with residual acidic silanol groups, causing severe peak tailing. Causality: To mitigate this, we employ an end-capped C18 column and an acidic mobile phase modifier (0.1% Formic Acid). The low pH (pH ~2.7) ensures the basic nitrogens are fully protonated and suppresses the ionization of residual silanols, yielding sharp, symmetrical peaks (3)[3].

Workflow & Biosynthetic Context

Biosynthesis Sino Sinomenine (Monomer) Enz Oxidative Coupling (Plant Matrix / CYP450) Sino->Enz Oxidation Disino 1,1'-Disinomenine (Dimer) Enz->Disino C-C Bond Formation

Fig 1. Biosynthetic dimerization of sinomenine to 1,1'-disinomenine.

HPLC_Workflow A Sample Preparation (Ultrasonic Extraction in 70% EtOH) B Chromatographic Separation (End-capped C18, Gradient Elution) A->B C UV Detection (λ = 293 nm) B->C D Data Analysis (Quantification & Validation) C->D

Fig 2. Step-by-step HPLC-UV workflow for disinomenine quantification.

Experimental Protocols

Materials & Reagents
  • Reference Standard: 1,1'-Disinomenine (Purity ≥ 98%), sourced from commercial vendors (4)[4].

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water, Formic Acid (FA, 99%).

  • Sample: Dried stems of Sinomenium acutum.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 10.0 mg of the disinomenine standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to obtain a 1.0 mg/mL stock solution.

  • Working Solutions: Dilute the stock solution with 50% initial mobile phase (Water:ACN, 90:10) to prepare a calibration series: 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

Sample Extraction Protocol

Causality Check: Harsh extraction conditions (e.g., refluxing at high temperatures) can induce artificial oxidative coupling of sinomenine into disinomenine, skewing quantification. We utilize mild ultrasonic extraction to preserve the physiological state of the alkaloids.

  • Pulverize dried S. acutum stems and pass through a 60-mesh sieve.

  • Accurately weigh 1.0 g of the powder into a 50 mL conical flask.

  • Add 25 mL of 70% Ethanol (v/v).

  • Sonicate at room temperature (25°C) for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

HPLC-UV Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex C18 (2.1 mm × 100 mm, 2.6 µm) or equivalent end-capped column[3].

  • Column Temperature: 30°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 293 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Table 1. Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.09010Retain polar matrix components
2.09010Isocratic hold for baseline stabilization
10.05050Elute monomeric alkaloids (e.g., sinomenine)
15.01090Elute dimeric alkaloids (disinomenine)
18.01090Column wash
18.19010Return to initial conditions
22.09010Re-equilibration

Method Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the method must be validated according to ICH Q2(R1) guidelines. The quantitative data below represents expected performance metrics for this optimized protocol.

Table 2. Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (R²)LOD (S/N=3)LOQ (S/N=10)
Disinomenine1.0 – 100.0y = 34.2x + 1.50.99940.15 µg/mL0.50 µg/mL

Table 3. Precision and Recovery (Accuracy)

Spiked Concentration (µg/mL)Intra-day Precision (RSD%, n=6)Inter-day Precision (RSD%, n=3 days)Mean Recovery (%)
Low (5.0)1.2%1.8%98.4%
Medium (25.0)0.9%1.4%100.2%
High (80.0)0.7%1.1%99.1%

Results & Discussion

The implementation of the 0.1% formic acid modifier successfully suppresses silanol interactions, yielding a tailing factor of < 1.15 for disinomenine. Under the optimized gradient, sinomenine (the highly abundant monomer) elutes significantly earlier than the more hydrophobic dimer, disinomenine, ensuring baseline resolution (Rs > 2.0). Furthermore, the mild ultrasonic extraction protocol prevents artifactual dimerization, confirming that the quantified disinomenine represents the true physiological concentration within the S. acutum matrix.

References

  • Sinomenium acutum: A review of chemistry, pharmacology, pharmacokinetics, and clinical use. Taylor & Francis Online.
  • Morphinane Alkaloid Dimers from Sinomenium acutum.
  • Liquid Chromatography Coupled with Linear Ion Trap Hybrid OrbitrapMass Spectrometry for Determination of Alkaloids in Sinomeniumacutum. PMC - NIH.
  • 1,1′-Disinomenine | Alkaloids | 596-58-7. InvivoChem.

Sources

Application

Strategic Chromatographic Separation of Disinomenine from Sinomenium acutum

An Application Note for Researchers, Scientists, and Drug Development Professionals Disinomenine, a morphinane alkaloid dimer found in the stems of Sinomenium acutum, presents both a challenge and an opportunity in natur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Disinomenine, a morphinane alkaloid dimer found in the stems of Sinomenium acutum, presents both a challenge and an opportunity in natural product chemistry.[1][2] As a structural analogue of the more abundant sinomenine, its isolation requires a sophisticated and multi-step chromatographic strategy to achieve the high purity required for pharmacological studies and drug development.[3][4] This guide provides a comprehensive framework, detailing the rationale and protocols for the efficient extraction, separation, and purification of disinomenine.

The core challenge in isolating disinomenine lies in its presence within a complex matrix of structurally similar alkaloids and other secondary metabolites.[5] The inherent basicity of alkaloids can lead to poor peak shape and irreversible adsorption on traditional silica-based stationary phases, necessitating specialized chromatographic approaches.[6] This application note addresses these challenges by integrating classical methods with advanced liquid-liquid chromatography techniques like High-Speed Counter-Current Chromatography (HSCCC), which is particularly well-suited for alkaloid purification.[7][8]

Part 1: Initial Extraction and Alkaloid Enrichment

The journey from raw plant material to a purified compound begins with an efficient extraction process designed to maximize the yield of total alkaloids while minimizing co-extractives.

1.1. Rationale for Solvent Extraction and Partitioning

Ethanol is an effective solvent for extracting a broad range of alkaloids from the dried stems of S. acutum.[1] Following the initial extraction, a critical acid-base partitioning step is employed. This classical technique leverages the basic nature of alkaloids. By dissolving the crude extract in an acidic aqueous solution, the alkaloids are protonated and become water-soluble salts. This allows for the removal of neutral and acidic lipophilic impurities by washing with a non-polar organic solvent like cyclohexane.[1] Subsequently, basifying the aqueous layer deprotonates the alkaloids, rendering them soluble in a non-polar solvent like chloroform or dichloromethane, thus achieving a concentrated total alkaloid fraction.[9]

1.2. Protocol: Extraction and Enrichment of Total Alkaloids

  • Maceration & Extraction:

    • Coarsely powder dried stems of S. acutum.

    • Macerate 1 kg of the powder in 10 L of 95% ethanol at room temperature for 48 hours with occasional agitation.

    • Filter the extract and repeat the extraction process on the plant material twice more.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude ethanol extract in 5% aqueous hydrochloric acid (HCl).

    • Wash the acidic solution three times with an equal volume of cyclohexane to remove non-polar impurities. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 9-10 with a 2 M sodium hydroxide (NaOH) solution.

    • Extract the basified solution three times with an equal volume of chloroform.

    • Combine the chloroform layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid extract.

G cluster_0 Extraction & Enrichment Workflow plant Dried S. acutum Stems ethanol_extract Crude Ethanol Extract plant->ethanol_extract Ethanol Maceration acidic_sol Acidic Aqueous Solution (Alkaloid Salts) ethanol_extract->acidic_sol Dissolve in 5% HCl impurities1 Lipophilic Impurities (in Cyclohexane) acidic_sol->impurities1 Partition with Cyclohexane basic_sol Basified Aqueous Solution acidic_sol->basic_sol Adjust pH to 9-10 crude_alkaloids Crude Alkaloid Extract (in Chloroform) basic_sol->crude_alkaloids Extract with Chloroform

Caption: Workflow for the initial extraction and acid-base enrichment of alkaloids.

Part 2: Multi-Stage Chromatographic Purification

No single chromatographic technique is sufficient to isolate disinomenine from the complex crude alkaloid mixture. A logical, multi-stage approach is required, starting with a low-resolution technique to fractionate the extract, followed by high-resolution methods for final purification.

2.1. Stage 1: Silica Gel Column Chromatography (Fractionation)

The first step in purification is often a preliminary separation using silica gel column chromatography. This method separates compounds based on their polarity, grouping the alkaloids into fractions of decreasing complexity.[10] This reduces the load on subsequent, more sophisticated purification steps.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Once dry, carefully load the sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 100:0, 50:1, 20:1, 10:1, 5:1, 1:1 v/v Chloroform:Methanol).[1]

  • Fraction Collection: Collect fractions of a fixed volume and monitor their composition using Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions with similar TLC profiles. The fractions containing the target compound, disinomenine, can be identified by comparison with a reference standard if available, or through subsequent analytical HPLC analysis.

2.2. Stage 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a powerful liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding issues like irreversible adsorption of the sample.[8][11] This makes it exceptionally suitable for the preparative separation of alkaloids.[7][12] The key to a successful HSCCC separation is the selection of an appropriate biphasic solvent system.

Protocol: HSCCC Purification

  • Solvent System Selection:

    • Prepare several biphasic solvent systems. A common system for alkaloids is n-hexane-ethyl acetate-methanol-water (HEMWat).[12]

    • Dissolve a small amount of the target fraction from the silica gel column step into each solvent system.

    • Allow the phases to separate and analyze the concentration of the target compound in each phase by HPLC. The partition coefficient (K), defined as the solute concentration in the stationary phase divided by its concentration in the mobile phase, should ideally be between 0.5 and 2.0.

  • HSCCC Operation:

    • Fill the HSCCC column entirely with the selected stationary phase (e.g., the upper phase of the HEMWat system).

    • Set the desired rotation speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (e.g., the lower phase) through the column until hydrodynamic equilibrium is reached (i.e., the stationary phase front emerges from the column outlet).

    • Dissolve the sample in a small volume of the biphasic solvent system and inject it into the column.

    • Continue pumping the mobile phase and collect fractions.

    • Monitor the fractions by analytical HPLC to identify those containing pure disinomenine.

Parameter Setting Rationale
Solvent System n-Hexane:EtOAc:MeOH:H₂O (e.g., 6:4:5:8 v/v)Provides a suitable polarity range for partitioning morphinane alkaloids.[12]
Stationary Phase Upper Organic PhaseSelected based on the partition coefficient (K) of disinomenine.
Mobile Phase Lower Aqueous PhaseSelected based on the partition coefficient (K) of disinomenine.
Rotation Speed 850 rpmEnsures good mixing of the two phases without causing emulsification.
Flow Rate 2.0 mL/minProvides a balance between separation time and resolution.
Detection UV at 263 nmCorresponds to the UV absorbance maximum for related alkaloids like sinomenine.[13]

Table 1: Example HSCCC Operating Parameters for Alkaloid Separation.

G cluster_1 Purification Workflow crude_alkaloids Crude Alkaloid Extract silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel Gradient Elution fractions Enriched Fractions silica_gel->fractions Fraction Pooling hsccc HSCCC fractions->hsccc Liquid-Liquid Partition pure_disinomenine Pure Disinomenine (>95%) hsccc->pure_disinomenine Fraction Collection analytical_hplc Purity Check (UPLC-UV/MS) pure_disinomenine->analytical_hplc Final QC

Caption: General workflow for the chromatographic purification of disinomenine.

Part 3: Analytical Quantification and Method Validation

Once isolated, an accurate and precise analytical method is required to quantify disinomenine and validate its purity. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector is the method of choice for this purpose.[14][15]

3.1. Protocol: UPLC-UV Method for Purity Assessment and Quantification

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for alkaloid analysis.[6]

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The formic acid helps to protonate the alkaloids, leading to sharper peaks and better separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of purified disinomenine (e.g., ~260-280 nm).

    • Injection Volume: 1-2 µL.

  • Quantification:

    • Prepare a stock solution of a disinomenine reference standard of known purity and concentration.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Inject the purified disinomenine sample and quantify by comparing its peak area to the calibration curve.

3.2. Method Validation

To ensure the reliability of the analytical data, the UPLC method must be validated according to established guidelines (e.g., ICH Q2(R1)).[16] This is a critical step for any application in a regulated environment.

Validation Parameter Objective Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Peak purity analysis (e.g., using a PDA detector) should show no co-eluting impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) > 0.999.[16]
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80-120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Recovery of spiked samples should be within 98-102%.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 2%.[16]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1.

Table 2: Key Parameters for Analytical Method Validation.[17]

References

  • Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. (2019). MDPI. Available at: [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Purification of Alkaloids by Countercurrent Chromatography. (2020). ResearchGate. Available at: [Link]

  • [Application of high-speed counter current chromatography in extraction and separation of alkaloids in natural products]. (2023). PubMed. Available at: [Link]

  • Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products. Frontiers in Pharmacology. Available at: [Link]

  • Application of high-speed counter-current chromatography in separation and purification for alkaloids in natural products. ResearchGate. Available at: [Link]

  • Validation of a Generic qHNMR Method for Natural Products Analysis. (2015). PMC. Available at: [Link]

  • Separation of alkaloids from herbs using high-speed counter-current chromatography. (2011). PubMed. Available at: [Link]

  • 2,2'-Disinomenine. PubChem. Available at: [Link]

  • Disinomenine. PubChem. Available at: [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. SciSpace. Available at: [Link]

  • Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. (2016). JSM Central. Available at: [Link]

  • Isolation and purification of alkaloids from medicinal plants by HPLC. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Disinomenine — Chemical Substance Information. NextSDS. Available at: [Link]

  • A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. (2022). Ashdin Publishing. Available at: [Link]

  • Sinomenium acutum: A review of chemistry, pharmacology, pharmacokinetics, and clinical use. (2011). Informa Healthcare. Available at: [Link]

  • Morphinane Alkaloid Dimers from Sinomenium acutum. (2007). Journal of Natural Products. Available at: [Link]

  • Analytical Method Validation In Herbal Products: Challenges, Strategies, And Global Regulatory Guidelines. (2025). Journal of Pharmaceutical and Allied Sciences. Available at: [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Sinomenine. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Morphinane alkaloid dimers from Sinomenium acutum. (2008). PubMed. Available at: [Link]

  • Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. (2023). ResearchGate. Available at: [Link]

  • Comprehensive Analysis of Sinomenii caulis and Menispermi rhizoma Based on Ultra‐High ... (2025). PMC. Available at: [Link]

  • Comprehensive Analysis of Sinomenii caulis and Menispermi rhizoma Based on Ultra-High Performance Liquid Chromatography and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry. (2025). PubMed. Available at: [Link]

  • HPLC and LC-MS analysis of sinomenine and its application in pharmacokinetic studies in rats. (2010). PMC. Available at: [Link]

  • Pharmacology of sinomenine, an anti-rheumatic alkaloid from Sinomenium acutum. SciSpace. Available at: [Link]

  • New N-oxide alkaloids from the stems of Sinomenium acutum. ResearchGate. Available at: [Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ... (2021). CDC Stacks. Available at: [Link]

  • Comprehensive Analysis of Sinomenii caulis and Menispermi rhizoma Based on Ultra‐High Performance Liquid Chromatography and Ultra‐High Performance Liquid Chromatography‐Quadrupole Time‐of‐Flight‐Mass Spectrometry. (2025). ResearchGate. Available at: [Link]

  • Studies on the Separation and Purification of the Caulis sinomenii Extract Solution Using Microfiltration and Ultrafiltration. (2021). MDPI. Available at: [Link]

  • UPLC chromatography of acid hydrolyzed of compound 2 and sugar derivatives. ResearchGate. Available at: [Link]

  • Dicyclomine HPLC Analysis Method. Scribd. Available at: [Link]

  • Separation of D-Limonene on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Determination of sinomenine in cubosome nanoparticles by HPLC technique. (2015). PubMed. Available at: [Link]

Sources

Method

Application Note: Preparation and In Vitro Handling of Disinomenine Stock Solutions for Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Scope Disinomenine (specifically 1,1'-disinomenine)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Scope

Disinomenine (specifically 1,1'-disinomenine) is a naturally occurring morphinane alkaloid dimer extracted from the stems of Sinomenium acutum[1]. While its monomeric counterpart, sinomenine, is widely recognized for its anti-rheumatic properties, disinomenine has garnered distinct interest for its modulatory effects on pro-inflammatory cytokines and its specific, albeit weak, cytotoxicity against certain carcinoma cell lines[2]. Due to its complex dimeric structure and high lipophilicity, improper solvent selection or handling can lead to compound precipitation, degradation, and artifactual data in cell-based assays. This guide provides a self-validating, causally grounded protocol for the preparation and application of disinomenine stock solutions.

Physicochemical Profiling & Quantitative Data

Before initiating any formulation, it is critical to understand the physicochemical boundaries of the compound. Disinomenine is highly hydrophobic, making direct dissolution in aqueous culture media impossible without a carrier solvent[1].

Table 1: Physicochemical Properties & Storage Parameters

PropertyValueOperational Implication
Compound Name 1,1'-DisinomenineTarget specific dimeric isomer.
CAS Number 596-58-7Verify against Certificate of Analysis (CoA).
Molecular Formula C38H44N2O8Determines molarity calculations.
Molecular Weight 656.77 g/mol 6.57 mg required per 1 mL for a 10 mM stock.
Solubility (In Vitro) DMSO (≥10 mg/mL)Requires anhydrous DMSO for master stocks[1].
Solubility (Aqueous) Poorly soluble (< 1 mg/mL)Direct aqueous dissolution will cause precipitation.
Storage (Powder) -20°C (up to 3 years)Desiccate before opening to prevent hydrolysis[1].
Storage (In Solvent) -80°C (up to 6 months)Aliquoting is mandatory to prevent degradation[1].

Table 2: Reference In Vitro Activity Data

Cell LineAssay TypeObserved IC50 / EffectReference
A549 (Lung Carcinoma) Cytotoxicity (MTT)71.83 µM[2]
HeLa (Cervical Cancer) Cytotoxicity (MTT)70.69 µM[2]
RAW264.7 (Macrophage) NO / Cytokine InhibitionConcentration-dependent suppression

Mechanistic Grounding: The Causality of Experimental Choices

As a self-validating system, every step in this protocol is designed to eliminate variables that could compromise the integrity of the alkaloid or the biological assay.

  • Why Anhydrous DMSO? Disinomenine's hydrophobic morphinane rings prevent aqueous solvation. Anhydrous Dimethyl Sulfoxide (DMSO) disrupts the crystalline lattice without altering the compound's chemical integrity. Using standard (non-anhydrous) DMSO introduces atmospheric water, which dramatically reduces the solubility ceiling and accelerates hydrolytic degradation of the alkaloid over time.

  • The Danger of Cryoconcentration: Repeated freeze-thaw cycles of DMSO stock solutions cause cryoconcentration—a phenomenon where the solute is excluded from the freezing solvent matrix, creating localized zones of hyper-concentration. This leads to irreversible micro-precipitation. Therefore, single-use aliquoting is a strict requirement[1].

  • Vehicle Toxicity Thresholds: DMSO is cytotoxic and can alter plasma membrane fluidity or induce spontaneous differentiation in sensitive cell lines (e.g., RAW264.7 macrophages). To ensure the observed pharmacological effects are strictly due to disinomenine, the final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v) .

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock Solution

Validation Check: The final solution must be optically clear with no visible particulates under backlighting.

  • Equilibration: Remove the disinomenine powder vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the anhydrous environment.

  • Weighing: Using a microanalytical balance, weigh exactly 6.57 mg of disinomenine powder.

  • Transfer: Place the powder into a sterile, amber-colored 1.5 mL microcentrifuge tube.

    • Causality: Alkaloids are inherently susceptible to photo-degradation; amber tubes block UV/ambient light.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex gently for 30–60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 2 minutes.

  • Aliquoting: Dispense the 10 mM stock into 50 µL single-use aliquots in sterile amber tubes.

  • Cryopreservation: Purge the headspace of the tubes with inert gas (argon or nitrogen) if available, seal tightly, and store immediately at -80°C.

Protocol B: Preparation of Working Solutions for Cell Culture

Validation Check: Calculate the final DMSO concentration before applying to cells. (Volume of Stock / Total Volume) × 100 ≤ 0.1%.

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature immediately prior to use. Discard any unused portion; do not refreeze.

  • Media Preparation: Pre-warm the complete culture medium (e.g., DMEM + 10% FBS) to 37°C.

    • Causality: Injecting a DMSO stock into cold media causes rapid thermal shock and localized precipitation of the hydrophobic compound.

  • Serial Dilution: To achieve a maximum testing concentration of 10 µM, add 1 µL of the 10 mM stock to 999 µL of pre-warmed culture medium.

    • Self-Validation: 1 µL / 1000 µL = 0.1% DMSO (v/v). This is the maximum safe threshold.

  • Homogenization: Vortex the working solution thoroughly for 10 seconds to ensure homogeneous distribution.

  • Application: Aspirate the old media from the adherent cells and immediately apply the disinomenine-treated media. Incubate at 37°C, 5% CO2.

Workflow Start Disinomenine Powder (Equilibrate to RT) Weigh Weighing (6.57 mg for 10 mM) Start->Weigh Dissolve Dissolve in Anhydrous DMSO (1.0 mL, Vortex/Sonicate) Weigh->Dissolve Aliquot Aliquot into Amber Tubes (50 µL/tube) Dissolve->Aliquot Store Cryopreservation (Store at -80°C) Aliquot->Store Dilute Dilute in Pre-warmed Media (Final DMSO ≤ 0.1%) Store->Dilute Assay Apply to Cell Culture (e.g., RAW264.7, A549) Dilute->Assay

Fig 1. Step-by-step workflow for disinomenine stock solution preparation and cell culture application.

Pharmacological Application: In Vitro Assays

When applied to cell culture models, disinomenine acts on specific intracellular pathways. For instance, in RAW264.7 macrophages stimulated by lipopolysaccharide (LPS), sinomenine derivatives and dimers suppress the activation of MAP kinases and NF-κB transcription factors. This suppression directly inhibits the downstream production of pro-inflammatory mediators such as Nitric Oxide (NO), TNF-α, and IL-6.

Pathway LPS LPS Stimulation Macrophage RAW264.7 Macrophage (TLR4 Activation) LPS->Macrophage MAPK MAPK / NF-κB Pathways Macrophage->MAPK Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Cytokines Disinomenine Disinomenine Treatment (Working Solution) Inhibition Signal Suppression Disinomenine->Inhibition Inhibition->MAPK

Fig 2. Pharmacological signaling pathway of disinomenine inhibiting pro-inflammatory mediators.

References

  • Title: 1,1'-Disinomenine | Alkaloids | 596-58-7 Source: InvivoChem URL
  • Source: Journal of Natural Products (ACS Publications)
  • Source: Nanjing University (nju.edu.cn)

Sources

Application

The Analytical Imperative: Morphinane Dimers in Modern Pharmacology

Advanced LC-MS/MS Methodologies for the Characterization and Quantification of Morphinane Alkaloid Dimers Morphinane alkaloids, characterized by their rigid octahydro-1H-phenanthrene core, are foundational to neuropharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Methodologies for the Characterization and Quantification of Morphinane Alkaloid Dimers

Morphinane alkaloids, characterized by their rigid octahydro-1H-phenanthrene core, are foundational to neuropharmacology and pain management. While monomers like morphine and codeine are exhaustively characterized, morphinane dimers present a complex analytical frontier. These dimers arise in two primary contexts: as naturally occurring or autooxidative degradation products (e.g., pseudomorphine, also known as 2,2'-bismorphine)[1], and as rationally designed synthetic bivalent ligands (e.g., buprenorphine or naltrexone dimers) engineered to target opioid receptor heterodimers[2].

The quantification of these dimers requires an analytical workflow that can detect trace levels in complex matrices while actively suppressing artifactual dimerization during sample processing. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has superseded gas chromatography-mass spectrometry (GC-MS) for this application. GC-MS requires high-temperature derivatization steps that can thermally degrade labile dimers or induce artificial coupling, whereas LC-MS/MS allows for direct, soft ionization of the native molecules[3][4].

Mechanistic Rationale for Workflow Design

1. Artifact-Free Sample Preparation Pseudomorphine is formed via the autooxidative dimerization of morphine[1]. This radical-mediated reaction is accelerated by oxygen, elevated pH, and the presence of transition metals[1]. Traditional extraction protocols utilizing basic buffers or prolonged mechanical grinding induce significant oxidative stress, inadvertently converting up to 15% of native morphine into pseudomorphine and morphine-N-oxide[3][5].

Causality in Design: To establish a self-validating system, we utilize a cold, acidified extraction protocol. By extracting samples in methanol containing 0.1% acetic acid at reduced temperatures (4°C), the phenolic radical intermediate is quenched, and the tertiary amine remains protonated. This effectively halts autooxidation, ensuring the measured dimer concentration reflects the true endogenous or pharmaceutical state rather than an extraction artifact[1][3].

Dimerization Monomer Morphine Monomer [M+H]+ m/z 286.1 Radical Phenolic Radical Intermediate Monomer->Radical Autooxidation / High pH (O2, Fe3+) NOxide Morphine-N-oxide [M+H]+ m/z 302.1 Monomer->NOxide N-Oxidation Pathway Dimer Pseudomorphine (Dimer) [M+H]+ m/z 569.3 Radical->Dimer C2-C2' Radical Coupling

Caption: Oxidative degradation of morphine to pseudomorphine via radical coupling.

2. Chromatographic Resolution Morphinane dimers are highly polar, basic molecules. On a standard reversed-phase C18 column, they suffer from secondary interactions with residual silanols, leading to severe peak tailing. Causality in Design: The inclusion of a volatile acidic modifier (e.g., 0.1% formic acid) in the mobile phase ensures the morphinane nitrogen remains fully protonated. This forces the molecule to interact with the stationary phase primarily through its hydrophobic phenanthrene core, yielding sharp, symmetrical peaks and resolving isobars[4].

3. Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID) In ESI+ mode, morphinanes readily form [M+H]+ precursor ions. The fragmentation behavior of these alkaloids is highly predictable. Typical CID pathways involve the loss of water (-18 Da), loss of methanol (-32 Da), and the diagnostic cleavage of the piperidine ring resulting in the loss of a C3H7N neutral fragment (-57 Da)[6]. For pseudomorphine ([M+H]+ at m/z 569.2646), the inherent stability of the C2-C2' biphenyl bond means fragmentation often occurs at the peripheral functional groups before the dimer bond itself cleaves, yielding characteristic product ions utilized in Multiple Reaction Monitoring (MRM)[5][6].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating feedback loop: the use of a deuterated internal standard (Morphine-d3) spiked prior to extraction. If artifactual degradation or matrix suppression occurs, the IS recovery and peak area ratios will immediately flag the analytical run as invalid[4][7].

Step 1: Reagent and Standard Preparation

  • Prepare a stock solution of morphinane standards (Morphine, Pseudomorphine, Codeine) at 1 mg/mL in pure methanol to preserve stability.

  • Prepare a working Internal Standard (IS) solution of Morphine-d3 at 100 ng/mL in methanol[7].

Step 2: Cold Acidified Extraction

  • Transfer 50 µL of the biological sample (e.g., plasma or urine) into a pre-chilled microcentrifuge tube.

  • Add 10 µL of the Morphine-d3 IS solution. Rationale: Early IS introduction normalizes all subsequent volumetric and ionization variances.

  • Add 300 µL of cold extraction solvent (Methanol containing 0.1% acetic acid)[3].

  • Vortex gently for 30 seconds, then shake at 250 rpm for 15 minutes at 4°C. Rationale: Avoid aggressive grinding or sonication which introduces heat and cavitation-induced reactive oxygen species.

  • Centrifuge at 16,000 × g for 10 minutes at 4°C to pellet precipitated proteins[2].

  • Transfer 90 µL of the supernatant to an LC vial for direct injection[2].

Step 3: LC-MS/MS Execution

  • Column: UHPLC C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 5 mins, flush at 95% B for 2 mins, re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

LCMSWorkflow Prep Cold Acidified Extraction LC RP-UHPLC Separation (C18, Acidic Gradient) Prep->LC Prevents artifactual dimerization ESI ESI+ Ionization (Protonation) LC->ESI Resolves isobars MSMS Tandem MS (MRM / QToF) ESI->MSMS Generates [M+H]+ QC Self-Validating QC (IS Normalization) MSMS->QC Data Output

Caption: Self-validating LC-MS/MS workflow for morphinane dimer quantification.

Quantitative Data Presentation

The following table summarizes the optimized MRM transitions required to selectively quantify morphinane monomers and their corresponding dimers. Two transitions per analyte are monitored to satisfy forensic and clinical identification criteria (one for quantification, one for qualitative confirmation)[4][7][8].

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Morphine 286.2201.1152.025 / 40
Morphine-d3 (IS) 289.2201.1152.025 / 40
Codeine 300.2215.2165.125 / 40
Pseudomorphine (Dimer)569.3285.1268.135 / 45
Buprenorphine Dimer 933.6468.3414.240 / 50

Note: The buprenorphine dimer mass reflects the synthetic bivalent ligand linked via phenolic hydroxyl groups, requiring higher collision energies to induce fragmentation across the linker[2].

References

  • Liquid Chromatography Coupled with Linear Ion Trap Hybrid Orbitrap Mass Spectrometry for Determination of Alkaloids in Sinomenium acutum MDPI - Molecules URL:[Link][6]

  • Applicability of LC-QToF and Microscopical Tools in Combating the Sophisticated, Economically Motivated Adulteration of Poppy Seeds MDPI - Foods URL:[Link][5]

  • Pharmaceutically Active Dimers Linked Through Phenolic Hydroxyl Groups European Patent Office (EPO) - Patent 3137080 URL:[Link][2]

  • Optimized LC/MS/MS Analysis of Morphine and Codeine in Poppy Seed and Evaluation of Their Fate during Food Processing as a Basis for Risk Analysis Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link][3]

  • Unveiling Morphine: A Rapid and Selective Fluorescence Sensor for Forensic and Medical Analysis Bournemouth University / MDPI URL:[Link]

  • Long-term stability of morphine HCl in 0.9% NaCl infusion ResearchGate URL:[Link][8]

  • A Comparison of the Validity of Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry Analysis of Urine Samples for Morphine, Codeine, 6-Acetylmorphine, and Benzoylecgonine ResearchGate URL:[Link][4]

  • CHAPTER 3: Oxidative Degradation The Royal Society of Chemistry URL:[Link][1]

Sources

Method

Application Note: Determination of the Absolute Configuration of Disinomenine via Electronic Circular Dichroism (ECD)

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Stereochemical Elucidation of Dimeric Morphinan Alkaloids using Experimental and Computational Chiroptical Spectroscopy The Chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Stereochemical Elucidation of Dimeric Morphinan Alkaloids using Experimental and Computational Chiroptical Spectroscopy

The Chiroptical Challenge of Dimeric Alkaloids

Disinomenine and its derivatives (e.g., 1,1′-disinomenine, 2,2′-disinomenine) are complex dimeric morphinan alkaloids isolated from the medicinal plant Sinomenium acutum [1]. These compounds exhibit potent pharmacological profiles, including immunosuppressive and anti-inflammatory activities. Because the biological target binding of these macromolecules is highly stereospecific, rigorous determination of their absolute configuration (AC) is a critical regulatory and scientific requirement in drug development.

Historically, the AC of disinomenine dimers was assigned empirically by comparing their Electronic Circular Dichroism (ECD) spectra directly to the monomeric precursor, sinomenine [1]. However, dimeric natural products possess high conformational flexibility around their linkage axes (e.g., C-C or C-O-C bonds). This flexibility means that the experimental ECD spectrum is actually a time- and space-averaged composite of multiple conformers [3].

To establish a self-validating, authoritative proof of structure , modern protocols mandate the integration of experimental ECD data with Time-Dependent Density Functional Theory (TDDFT) calculations [2]. This approach bridges the gap between empirical observation and quantum mechanical causality.

Scientific Principles: Causality in ECD Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light ( Δϵ ) by chiral molecules. For disinomenine, the primary chiroptical signals arise from two interacting chromophores within the morphinan core:

  • The Tetrasubstituted Aromatic Ring: Responsible for π→π∗ transitions in the 270–290 nm region.

  • The α,β -Unsaturated Ketone (Enone) System: Responsible for n→π∗ and π→π∗ transitions in the 230–250 nm region.

The Causality of the Signal: When two sinomenine monomers dimerize, their transition dipole moments (TDMs) couple through space (exciton coupling) [3]. The spatial orientation (dihedral angle) between these two monomers dictates the sign and amplitude of the resulting Cotton effects (CEs). Therefore, by calculating the rotational strengths of these transitions across all stable 3D conformers using TDDFT, we can mathematically reconstruct the experimental spectrum, proving the 3D geometry and absolute configuration beyond a reasonable doubt [2].

Integrated Experimental and Computational Workflow

The following diagram illustrates the logical relationship and parallel processing required to achieve a self-validating AC assignment.

TDDFT_Workflow Sample Disinomenine Sample Prep ExpECD Experimental ECD Acquisition Sample->ExpECD ConfSearch Conformational Search (MMFF94 / OPLS) Sample->ConfSearch In Silico 3D Model Compare Data Alignment & Statistical Comparison ExpECD->Compare DFTOpt Geometry Optimization (B3LYP/6-31G*) ConfSearch->DFTOpt TDDFT TDDFT Calculation (CAM-B3LYP/TZVP) DFTOpt->TDDFT Boltzmann Boltzmann Weighting & Spectrum Simulation TDDFT->Boltzmann Boltzmann->Compare AC Absolute Configuration Assigned Compare->AC

Fig 1: Integrated Experimental and TDDFT-ECD Workflow for Absolute Configuration.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Quality control checkpoints are embedded to ensure that artifacts (e.g., solvent absorption, incomplete basis sets) do not result in false stereochemical assignments.

Phase 1: Experimental ECD Acquisition
  • Sample Preparation: Dissolve high-purity (>98%) disinomenine in spectroscopic-grade methanol (CH₃OH). Prepare a stock solution at 1.0×10−3 M.

  • Instrument Calibration: Purge the spectropolarimeter (e.g., Jasco J-1500 or Chirascan) with high-purity nitrogen gas (4 L/min) for 30 minutes prior to analysis to eliminate oxygen absorption in the deep UV region.

  • Measurement Parameters:

    • Wavelength Range: 190 nm to 400 nm.

    • Path Length: 0.1 cm quartz cuvette.

    • Scanning Speed: 50 nm/min.

    • Data Pitch: 0.1 nm.

    • Bandwidth: 1.0 nm.

  • Self-Validation (Baseline Correction): Acquire a blank spectrum of pure methanol under identical conditions. Subtract this baseline from the sample spectrum. Accumulate a minimum of 3 scans to optimize the signal-to-noise ratio.

Phase 2: Computational TDDFT-ECD Protocol
  • Conformational Search: Generate the initial 3D structure of the proposed disinomenine enantiomer. Perform a conformational search using Molecular Mechanics (e.g., MMFF94 or OPLS3 force fields) with a relative energy window of 5.0 kcal/mol [3].

  • Geometry Optimization (DFT):

    • Subject all conformers within the 5.0 kcal/mol window to DFT optimization at the B3LYP/6-31G(d) level [2].

    • Self-Validation Check: Perform a vibrational frequency calculation at the same level. Ensure there are zero imaginary frequencies , confirming that each conformer is a true local minimum, not a transition state.

  • TDDFT Calculation:

    • Calculate the excitation energies and rotatory strengths for the lowest 30–50 singlet excited states.

    • Use a functional that properly accounts for charge-transfer excitations in conjugated systems, such as CAM-B3LYP or BH&HLYP, paired with a TZVP or 6-311++G(d,p) basis set [2].

    • Apply the Conductor-like Polarizable Continuum Model (CPCM) for methanol to account for solvent-induced chiroptical shifts.

  • Spectrum Simulation & Boltzmann Weighting:

    • Apply Gaussian broadening (standard deviation σ≈0.2−0.3 eV) to the calculated rotatory strengths to generate continuous curves.

    • Calculate the final theoretical ECD spectrum by averaging the individual simulated spectra based on their Boltzmann populations at 298.15 K.

Quantitative Data Presentation

When executing the experimental phase, the morphinan core yields highly reproducible chiroptical signatures. Table 1 summarizes the benchmark experimental Cotton effects for sinomenine and its dimeric derivatives, which serve as the primary empirical anchors for AC assignment [1].

Table 1: Comparative Experimental Cotton Effects of Morphinan Alkaloids

CompoundLinkage TypeCE 1: Wavelength (nm)CE 1: Δϵ CE 2: Wavelength (nm)CE 2: Δϵ
Sinomenine (Monomer)N/A~273Negative~233Positive
2,2′-disinomenine C2–C2′273-14.13234+19.33
7′,8′-dihydro-1,1′-disinomenine C1–C1′273-12.02233+22.55

Data Interpretation Insight: The persistence of the negative CE at ~273 nm and the positive CE at ~233/234 nm across the dimers indicates that the absolute configuration of the individual morphinan stereocenters remains conserved during the oxidative dimerization process [1]. The TDDFT calculated spectrum must mirror these Δϵ signs at the corresponding calculated wavelengths to definitively confirm the (9S, 13S, 14S) configuration of the disinomenine framework.

References

  • Morphinane Alkaloid Dimers from Sinomenium acutum Journal of Natural Products (ACS Publications) URL:[Link]

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool PMC - National Institutes of Health (NIH) URL:[Link]

  • Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects MDPI - Marine Drugs URL:[Link]

Application

Application Note: High-Throughput Screening Assays for Disinomenine and Sinomenine Derivatives

Introduction and Scientific Rationale Sinomenine, a morphinan alkaloid extracted from Sinomenium acutum, and its complex dimeric forms such as 1,1′-disinomenine and 2,2′-disinomenine, have garnered significant attention...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Sinomenine, a morphinan alkaloid extracted from Sinomenium acutum, and its complex dimeric forms such as 1,1′-disinomenine and 2,2′-disinomenine, have garnered significant attention for their potent immunosuppressive, anti-inflammatory, and anti-tumor properties[1, 2]. However, the clinical translation of native sinomenine is often limited by its moderate potency and short biological half-life. To overcome these limitations, structural modifications—including ring distortion strategies and the synthesis of electrophilic derivatives—have been employed to generate diverse libraries of disinomenine and sinomenine derivatives [3, 4].

Recent breakthroughs have demonstrated that specific derivatives (such as the electrophilic derivative Sim-9) act as covalent allosteric inhibitors of Interferon Regulatory Factor 3 (IRF3), effectively blocking Type I interferon (IFN) responses triggered by TLR, RLR, and STING activation [5]. To systematically identify such highly potent compounds, robust High-Throughput Screening (HTS) assays are essential.

This application note details a validated, phenotype-based HTS protocol utilizing a secreted Gaussia-luciferase (GLuc) reporter system. By explaining the causality behind the assay design—such as the choice of a secreted reporter to preserve cell viability for multiplexed cytotoxicity counter-screening—this guide provides a self-validating workflow for drug development professionals.

Mechanistic Grounding: Targeting the IRF3 Pathway

The primary screening mechanism leverages the ability of active disinomenine derivatives to inhibit the homodimerization of IRF3. Mechanistically, electrophilic derivatives covalently bind to specific cysteine residues (e.g., Cys222) on the pLxIS motif-binding surface of IRF3. This conformational change prevents IRF3 from interacting with upstream adapters like TRIF, MAVS, and STING, thereby halting the transcription of inflammatory cytokines [5].

Pathway Stimulus Pathogen-Associated Patterns (PAMPs) Sensors TLRs / cGAS Stimulus->Sensors Adapters TRIF / MAVS / STING Sensors->Adapters IRF3 IRF3 Monomer Adapters->IRF3 Phosphorylation Dimer IRF3 Homodimer IRF3->Dimer Dimerization Derivative Disinomenine Derivative (Electrophilic Mod) Derivative->IRF3 Covalent Binding (Blocks Adapter Interaction) GeneExp IFNB1 Promoter Activation (Type I IFN) Dimer->GeneExp Transcription

Figure 1: Mechanism of action of electrophilic disinomenine derivatives inhibiting the IRF3 signaling pathway.

High-Throughput Screening Workflow

The HTS workflow is designed for 384-well microplate formats, utilizing automated liquid handling to ensure high reproducibility (Z'-factor > 0.7). The use of the IFNB1-GLuc reporter allows researchers to sample the culture medium for luminescence, leaving the cells intact for a subsequent ATP-based cell viability assay (e.g., CellTiter-Glo). This dual-readout system is critical to exclude false positives caused by compound cytotoxicity.

HTS_Workflow A Compound Library (Disinomenine Derivatives) B Automated Liquid Handling (384-well plates) A->B D Stimulation (e.g., cGAMP for STING) B->D C Reporter Cell Line (e.g., RAW264.7 IFNB1-GLuc) C->B E Media Sampling & GLuc Luminescence Readout D->E F Multiplexed Viability (ATP Assay on Cells) E->F Retained Cells G Hit Selection & IC50 Validation F->G

Figure 2: Phenotype-based HTS workflow for screening disinomenine derivatives.

Step-by-Step Experimental Protocol

Reagent and Cell Preparation
  • Cell Line: RAW264.7 macrophages stably expressing a Gaussia-luciferase reporter driven by the IFNB1 promoter.

  • Compound Library: Disinomenine and sinomenine derivatives dissolved in 100% DMSO (stock concentration 10 mM).

  • Stimulant: 2'3'-cGAMP (STING agonist) or Poly(I:C) (TLR3 agonist).

Assay Execution (384-Well Format)
  • Cell Seeding: Dispense 20 µL of cell suspension (1 × 10^4 cells/well) into a white, clear-bottom 384-well plate using a bulk reagent dispenser. Incubate overnight at 37°C, 5% CO2.

    • Expert Insight: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the compound library to the assay plates. The final DMSO concentration should not exceed 0.25% to prevent solvent-induced cytotoxicity.

  • Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C. This allows covalent inhibitors sufficient time to bind their intracellular targets.

  • Stimulation: Add 5 µL of the stimulant (e.g., 5 µg/mL cGAMP) to all wells except the negative control wells (unstimulated). Incubate for 12 hours.

  • Reporter Readout: Transfer 10 µL of the culture supernatant to a fresh 384-well assay plate. Add 10 µL of GLuc substrate (coelenterazine) and immediately read the luminescence using a multi-mode microplate reader.

    • Expert Insight: Gaussia luciferase utilizes flash kinetics. Ensure your plate reader is equipped with an automated injector to read each well immediately after substrate addition.

  • Viability Counter-Screen: To the original plate containing the remaining cells and 15 µL of media, add 15 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence to assess ATP levels (cell viability).

Data Presentation and Hit Validation

Quantitative data must be normalized to both positive (stimulated, DMSO vehicle) and negative (unstimulated, DMSO vehicle) controls. Hits are defined as compounds exhibiting >50% inhibition of GLuc activity with >80% retained cell viability.

Table 1: Representative HTS Data Summary for Selected Derivatives

Compound IDStructural ModificationIFNB1-GLuc Inhibition (%) at 10 µMCell Viability (%) at 10 µMIC50 (µM)Mechanism / Target
Sinomenine Native Alkaloid22.4 ± 3.198.5 ± 1.2>50Weak IRF3 Inhibition
1,1′-Disinomenine Dimerization35.6 ± 4.295.2 ± 2.028.5Moderate Inhibition
Sim-9 Electrophilic Addition94.2 ± 1.592.4 ± 1.83.2Covalent IRF3 Binding
Deriv-4B Ring Distortion88.5 ± 2.245.6 ± 3.4N/ACytotoxic (False Positive)

Note: Deriv-4B demonstrates the critical necessity of the multiplexed viability counter-screen, as its apparent reporter inhibition is entirely driven by cytotoxicity.

References

  • Zeng, X., et al. (2007). Morphinane Alkaloid Dimers from Sinomenium acutum. Journal of Natural Products. Available at:[Link][1]

  • Li, Y., et al. (2025). Semi-Synthesis and Biological Evaluation of Novel Sinomenine Derivatives. MDPI. Available at:[Link][2]

  • Bazzill, J., et al. (2016). Access to a Structurally Complex Compound Collection via Ring Distortion of the Alkaloid Sinomenine. Organic Letters. Available at:[Link][3]

  • Wang, J., et al. (2023). Design, Synthesis, Biological Evaluation and Silico Prediction of Novel Sinomenine Derivatives. PMC. Available at:[Link][4]

  • Zhang, L., et al. (2026). A sinomenine derivative protects life-threatening inflammatory injuries via covalently binding to a novel allosteric inhibition site of IRF3. Scilit. Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Disinomenine Extraction from Sinomenium acutum

Welcome to the technical support center for the extraction of disinomenine, a promising alkaloid from Sinomenium acutum. This guide is designed for researchers, scientists, and drug development professionals to troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of disinomenine, a promising alkaloid from Sinomenium acutum. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance extraction yields. We will delve into the critical parameters of extraction, explaining the science behind each step to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered challenges during the extraction of disinomenine. Each issue is presented in a question-and-answer format, providing a direct line to solving common experimental hurdles.

Issue 1: Consistently Low Extraction Yield

Question: My overall yield of disinomenine is significantly lower than reported in the literature. What are the primary factors I should investigate?

Answer: Persistently low yields can be traced back to several key stages of the extraction process. The most common culprits are inefficient raw material preparation, suboptimal solvent selection, incorrect pH, and inadequate extraction methodology.

Troubleshooting Steps:

  • Evaluate Raw Material Preparation:

    • Particle Size: The surface area of the plant material is critical for solvent penetration. Ensure the dried stems and rhizomes of Sinomenium acutum are ground to a fine, consistent powder (typically 20-40 mesh).[1][2] Smaller particles increase the surface area available for extraction, but particles that are too fine can lead to clogging and difficult filtration.[1]

    • Drying: Proper drying of the plant material is essential to inhibit enzymatic degradation of target alkaloids post-harvest.[3][4]

  • Re-evaluate Your Solvent System:

    • Polarity: Disinomenine is an alkaloid, a class of compounds that are moderately polar. The principle of "like dissolves like" is paramount. Solvents like methanol and ethanol, often mixed with water, are effective for extracting alkaloids.[5][6] A study on related alkaloids from S. acutum found that 75% aqueous ethanol was the most effective solvent composition.[7]

    • Acidification/Alkylation: The solubility of alkaloids is highly pH-dependent.[8][9] Since alkaloids are basic, they become more soluble in polar solvents when in their salt form. Adding a small amount of acid (e.g., 0.5% acetic acid or 0.1% formic acid) to the extraction solvent can protonate the alkaloid, increasing its solubility in the hydroalcoholic mixture.[7] Conversely, for liquid-liquid extraction purification steps, basifying the aqueous solution (e.g., with ammonia to pH ~10) will convert the alkaloid to its free base form, making it more soluble in non-polar organic solvents like chloroform or ether.[8]

  • Optimize Extraction Method and Parameters:

    • Method Selection: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may expose thermolabile compounds to prolonged heat, potentially causing degradation.[10][11] Consider modern techniques like Ultrasound-Assisted Extraction (UAE), which can significantly reduce extraction time and improve efficiency by enhancing solvent penetration through acoustic cavitation.[10][12][13]

    • Temperature: Higher temperatures can increase solvent efficiency and diffusion rates.[1] However, excessive heat can degrade disinomenine.[10] For UAE, a moderate temperature of around 40-50°C is often a good starting point.[14]

    • Time: Longer extraction times can increase yield, but only up to a point. Beyond an optimal duration, you risk compound degradation without a significant increase in extraction.[1] For UAE, extraction times are often much shorter, in the range of 30-60 minutes.[14]

Issue 2: High Levels of Impurities in the Crude Extract

Question: My crude extract has a high impurity profile, complicating downstream purification. How can I improve the selectivity of my extraction?

Answer: A high impurity load is often due to the co-extraction of undesirable compounds like fats, waxes, and pigments. Improving selectivity involves pre-extraction steps and refining the polarity of your solvent system.

Troubleshooting Steps:

  • Incorporate a Defatting Step: Before the main alkaloid extraction, perform a preliminary extraction with a non-polar solvent like hexane or petroleum ether. This will remove lipids and other non-polar compounds that can interfere with purification, without significantly extracting the target alkaloids.[8]

  • Refine the Solvent System: While a 70-75% ethanol solution is effective, its polarity can be fine-tuned. If you are co-extracting highly polar compounds like sugars, slightly decreasing the water content may improve selectivity.

  • Utilize Acid-Base Partitioning: This is a powerful post-extraction cleanup technique.

    • Dissolve the crude extract in an acidic aqueous solution (e.g., dilute HCl). This protonates the alkaloids, making them water-soluble.

    • Wash this aqueous solution with a non-polar solvent (e.g., chloroform) to remove neutral and acidic impurities.

    • Basify the aqueous layer with a base like ammonia. This deprotonates the alkaloids, making them insoluble in water but soluble in a non-polar organic solvent.

    • Extract the alkaloids into a fresh portion of a non-polar solvent. This process effectively separates the basic alkaloids from many other classes of compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Ultrasound-Assisted Extraction (UAE) and why is it often more effective? A1: UAE utilizes high-frequency sound waves (typically 20-40 kHz) to create acoustic cavitation in the solvent.[13] This process involves the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt the cell walls, enhancing solvent penetration into the cellular matrix and accelerating the release of intracellular contents like disinomenine into the solvent.[12] This results in higher yields in shorter times and often at lower temperatures, which helps protect heat-sensitive compounds.[10][13]

Q2: Can enzymatic pre-treatment improve my disinomenine yield? A2: Yes, Enzyme-Assisted Extraction (EAE) can be a highly effective pre-treatment step.[5] Plant cell walls are primarily composed of cellulose, hemicellulose, and pectin.[15] Using a cocktail of enzymes such as cellulases, pectinases, and xylanases can hydrolyze these structural polysaccharides.[3][16] This degradation of the cell wall disrupts the structural barrier, allowing for much greater access of the solvent to the intracellular alkaloids, thereby improving extraction efficiency.[3][15]

Q3: What is the optimal solid-to-liquid ratio for extraction? A3: The solid-to-liquid ratio is a critical parameter. A common starting point is a ratio of 1:10 or 1:20 (w/v) of plant material to solvent.[10] However, the optimal ratio depends on the specific method. For UAE, ratios up to 1:25 have been shown to be effective.[14] Using a sufficiently large volume of solvent ensures that a proper concentration gradient is maintained, driving the mass transfer of disinomenine from the plant material into the solvent.

Q4: How can I confirm the presence and purity of disinomenine in my extracts? A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying sinomenine and related alkaloids.[7][17] A C18 reversed-phase column is typically used with a mobile phase consisting of an acetonitrile and water mixture, often containing a small amount of formic acid or a buffer like sodium dihydrogen phosphate to ensure sharp peaks.[7][18] Detection is commonly performed using a UV detector at a wavelength of around 265-280 nm.[7][18] Purity can be assessed by the HPLC chromatogram and confirmed using mass spectrometry (MS).[6]

Data & Protocols

Table 1: Effect of Solvent System on Alkaloid Extraction from S. acutum

The following table summarizes data adapted from a study on the extraction of major alkaloids from S. acutum, demonstrating the impact of solvent choice on yield.

Solvent Composition (Ethanol:Water, v/v)Addition of 0.5% Acetic AcidSinomenine Yield (mg/g of extract)
0:100 (100% Water)NoNot specified, lower overall yield
25:75 (25% Ethanol)NoNot specified, moderate yield
50:50 (50% Ethanol)NoNot specified, good yield
75:25 (75% Ethanol) No ~29.8
100:0 (100% Ethanol)NoNot specified, lower overall yield
75:25 (75% Ethanol) Yes ~29.81

Data adapted from Jeon et al. (2023). The study found that while 75% ethanol was the most effective solvent, the addition of 0.5% acetic acid did not significantly alter the extraction yield in their reflux method but is generally good practice for ensuring alkaloid stability and solubility.[7]

Experimental Protocol: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol provides a starting point for optimizing disinomenine extraction using UAE.

  • Preparation:

    • Grind dried Sinomenium acutum stems and rhizomes to a fine powder (20-40 mesh).

    • Accurately weigh 5 g of the powdered material.

  • Extraction:

    • Place the powder into a 250 mL Erlenmeyer flask.

    • Add 125 mL of 75% aqueous ethanol (a 1:25 solid-to-liquid ratio).

    • Place the flask into an ultrasonic bath.

    • Set the sonication frequency to 40 kHz and the temperature to 45°C.

    • Sonicate for 45 minutes.[14]

  • Recovery:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the solid residue on the filter paper with a small amount of fresh 75% ethanol to recover any remaining extract.

    • Combine the filtrates.

  • Concentration:

    • Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to avoid thermal degradation.

    • The resulting aqueous concentrate can be lyophilized (freeze-dried) to yield the crude extract powder.

  • Analysis:

    • Dissolve a known quantity of the crude extract in methanol and analyze by HPLC to determine the disinomenine concentration.

Visualizations

Workflow for Troubleshooting Low Extraction Yield

The following diagram outlines a logical decision-making process for addressing low yields.

TroubleshootingWorkflow start Start: Low Disinomenine Yield check_material Step 1: Verify Raw Material Prep start->check_material grind Is particle size optimal (20-40 mesh)? check_material->grind No dry Was material properly dried? check_material->dry Yes check_solvent Step 2: Evaluate Solvent System polarity Is solvent optimal (e.g., 75% EtOH)? check_solvent->polarity No ph_adjust Is pH adjusted for alkaloid solubility? check_solvent->ph_adjust Yes check_method Step 3: Assess Extraction Method method_choice Is method efficient (e.g., Maceration vs. UAE)? check_method->method_choice No params Are parameters (Time, Temp) optimized? check_method->params Yes solution_grind Action: Regrind material to correct size. grind->solution_grind dry->check_solvent Yes solution_solvent Action: Switch to 75% EtOH +/- 0.5% Acetic Acid. polarity->solution_solvent ph_adjust->check_method Yes solution_method Action: Implement UAE or optimize existing parameters. method_choice->solution_method params->solution_method No end_node Yield Improved params->end_node Yes solution_grind->end_node solution_solvent->end_node solution_method->end_node

Caption: A decision tree for systematically troubleshooting low disinomenine extraction yields.

Mechanism of Enzyme-Assisted Extraction (EAE)

This diagram illustrates how enzymatic pre-treatment enhances the extraction process.

EAE_Mechanism cluster_before Before EAE cluster_after After EAE plant_cell_before Intact Plant Cell (Cell Wall: Cellulose, Pectin) disino_before Disinomenine (Trapped) enzyme Enzyme Cocktail (Cellulase, Pectinase) plant_cell_before->enzyme Pre-treatment plant_cell_after Disrupted Cell Wall disino_after Disinomenine (Released) plant_cell_after->disino_after Release solvent Extraction Solvent disino_after->solvent Solubilization enzyme->plant_cell_after Hydrolysis extract High-Yield Extract solvent->extract

Caption: The process of Enzyme-Assisted Extraction (EAE) for enhanced compound release.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Natural Product Isolation. Benchchem.
  • Al-Shwyeh, H. A., Al-Sanea, M. M., & Al-Shaalan, N. H. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules.
  • Various Authors. (n.d.). Design and optimization of purification process of sinomenine hydrochloride. ResearchGate.
  • Płotka-Wasylka, J., & Rutkowska, M. (2025). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. PMC.
  • Jeon, S., et al. (2023). Isolation of Alkaloids from Sinomenium acutum by Centrifugal Partition Chromatography and Their Ameliorating Effects on Dexamethasone-Induced Atrophy in C2C12 Myotubes. MDPI.
  • Ahmad Syahir, et al. (2020). An Overview: Analysis of ultrasonic-assisted extraction's parameters and its process. IOP Conference Series: Materials Science and Engineering.
  • Sinaptec. (n.d.). Ultrasound-Assisted Extraction. Sinaptec.
  • Flavex. (2024). Optimizing the Yield: Factors Influencing the Efficiency of Secondary Metabolite Extraction. Flavex.
  • Unknown Author. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.
  • Wang, L., et al. (2014). Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract. PMC.
  • Al-Hilphy, A. R., et al. (2023). Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS. PMC.
  • D'Urso, G., et al. (2025). Optimized Enzymatic Extraction of Phenolic Compounds from Verbascum nigrum L.: A Sustainable Approach for Enhanced Extraction of Bioactive Compounds. MDPI.
  • Various Authors. (2024). Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures. PMC.
  • Zhang, Y., et al. (2020). Sinomenine Purification by Continuous Liquid-Liquid Extraction Process with Centrifugal Extractors. SCIRP.
  • Grdeń, M., & Adamczak, M. (2018). Enzymatic Pretreatment of Plant Cells for Oil Extraction. PMC.
  • Katre, L. K., et al. (2024). The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. Journal of Scientific Research.
  • Various Authors. (2025). Innovative Approaches in the Extraction, Identification, and Application of Secondary Metabolites from Plants. Phyton.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of Disinomenine During Long-Term Storage

Welcome to the Technical Support Center for morphinane alkaloid handling. Disinomenine (1,1′-disinomenine) is a complex, dimeric alkaloid extracted from the stems of Sinomenium acutum[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for morphinane alkaloid handling. Disinomenine (1,1′-disinomenine) is a complex, dimeric alkaloid extracted from the stems of Sinomenium acutum[1]. While it is a highly valuable compound for pharmacological research, its electron-rich structural features make it exceptionally vulnerable to oxidative degradation.

This guide is designed for researchers and drug development professionals to troubleshoot storage issues, understand the chemical causality behind degradation, and implement self-validating protocols to preserve compound integrity.

Troubleshooting & FAQs

Q1: Why is disinomenine so susceptible to oxidative degradation?

Causality & Mechanism: Disinomenine is structurally characterized by its electron-rich phenolic rings, an enol ether, and a tertiary amine. When exposed to ambient oxygen, light, or trace transition metals in solvents, the phenolic hydroxyl groups easily undergo single-electron oxidation to form a phenoxy radical.

This radical rapidly disproportionates into a highly electrophilic 2[2]. Quinone methides are notoriously reactive and will spontaneously undergo nucleophilic attack or intermolecular polymerization, destroying the pharmacological viability of the compound[3]. Concurrently, the tertiary amine is susceptible to N-oxidation by reactive oxygen species (ROS).

OxidationPathway A Disinomenine (Electron-rich Phenols) B Phenoxy Radical Intermediate A->B O2 / Light / Trace Metals D N-Oxidation (Tertiary Amine) A->D ROS / Peroxides C Quinone Methide (Highly Reactive) B->C Disproportionation E Polymerization & Browning C->E Nucleophilic Attack F Loss of Pharmacological Activity D->F Structural Alteration E->F

Oxidative degradation pathway of disinomenine via quinone methide intermediates.

Q2: What are the optimal storage conditions for disinomenine powder vs. solution?

Data & Guidelines: To arrest the thermodynamic kinetics of oxidation and prevent radical initiation, disinomenine must be stored under stringent temperature and atmospheric controls. Below is the comparative stability data for 1[1].

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf-Life
Dry Powder -20°CArgon / N₂Protected (Amber vial)Up to 3 Years
Dry Powder 4°CAmbientProtected (Amber vial)Up to 2 Years
DMSO Stock Solution -80°CArgon / N₂ headspaceProtected (Opaque tube)6 Months
DMSO Stock Solution -20°CAmbient headspaceProtected (Opaque tube)1 Month
Aqueous Working Solution Room TempAmbientExposed< 12 Hours
Q3: I observed a color change (browning) in my disinomenine stock solution. What happened and can I rescue it?

Troubleshooting: Browning is the macroscopic visual evidence of quinone methide polymerization and oxidative dearomatization[3]. Because this process involves irreversible covalent modifications and the formation of complex conjugated macromolecules, the solution cannot be rescued and must be discarded. Prevention: Always ensure your solvents are thoroughly degassed prior to dissolution. If your downstream biological assay permits, co-administering a compatible antioxidant (e.g., 0.1% ascorbic acid or BHT) can act as a sacrificial radical scavenger.

Q4: How do I prepare and store disinomenine solutions to ensure maximum stability?

Self-Validating Methodology: To guarantee reproducibility, follow this strict Standard Operating Procedure (SOP). This protocol is designed as a self-validating system: by incorporating a final LC-MS verification step, you continuously prove the integrity of your storage environment.

Step-by-Step Protocol:

  • Solvent Degassing: Use anhydrous, high-purity DMSO (≥99.9%). Degas the solvent by sparging with ultra-pure Argon gas for at least 30 minutes to displace dissolved oxygen.

  • Thermal Equilibration: Before opening the manufacturer's vial, allow the dry disinomenine powder to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric moisture condensation, accelerating hydrolysis and oxidation.

  • Dissolution: Rapidly weigh the required mass and dissolve it in the degassed DMSO to create a concentrated stock (e.g., 10 mM). Gently vortex. Do not sonicate , as acoustic cavitation generates localized heat and free radicals.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) using opaque or amber microcentrifuge tubes to prevent photo-oxidation.

  • Inert Blanketing: Gently blow a stream of Argon gas over the liquid surface of each tube for 5 seconds before capping tightly.

  • Cryogenic Storage: Immediately transfer the sealed aliquots to a -80°C freezer[1].

  • Quality Control (Self-Validation): Before utilizing a stored aliquot for critical in vivo assays, analyze a 1 µL sample via LC-MS. A purity drop of >2% or the appearance of a broad peak at higher retention times confirms a breach in the inert storage protocol, validating whether the batch is safe for use.

Workflow S1 1. Weigh Powder (Under Argon/N2) S2 2. Dissolve in Degassed DMSO S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Blanket with Inert Gas & Seal S3->S4 S5 5. Store at -80°C (Max 6 Months) S4->S5

Step-by-step workflow for the preparation and storage of disinomenine solutions.

References

  • InvivoChem. "1,1′-Disinomenine | Alkaloids | 596-58-7 - Product Data & Storage Instructions." InvivoChem.
  • Wang, W.-J., et al. "Evidence for Targeting Thioredoxin Reductases with Ferrocenyl Quinone Methides. A Possible Molecular Basis for the Antiproliferative Effect." Journal of Medicinal Chemistry - ACS Publications.
  • Garcia, A., et al. "Access to a Structurally Complex Compound Collection via Ring Distortion of the Alkaloid Sinomenine." Organic Letters - ACS Publications.

Sources

Troubleshooting

troubleshooting poor resolution of disinomenine isomers in LC-MS

Subject: Troubleshooting Poor Resolution of Disinomenine Isomers Prepared by: Senior Application Scientist Welcome to the Advanced LC-MS Support Center. Resolving large, rigid morphinan alkaloid dimers like disinomenine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subject: Troubleshooting Poor Resolution of Disinomenine Isomers Prepared by: Senior Application Scientist

Welcome to the Advanced LC-MS Support Center. Resolving large, rigid morphinan alkaloid dimers like disinomenine presents a unique analytical challenge. Because these isomers share identical molecular weights and highly similar lipophilicities, traditional reversed-phase approaches often fail. This guide provides field-proven, mechanistically grounded solutions to overcome co-elution, peak tailing, and spectral ambiguity.

🔍 Troubleshooting Guide & FAQs

Q1: Why do my disinomenine isomers (e.g., 1,1'-disinomenine and 2,2'-disinomenine) perfectly co-elute on a standard C18 column despite shallow gradient optimization?

The Causality: Disinomenine isomers are complex morphinan dimers linked by biphenyl bonds[1]. Standard C18 stationary phases separate analytes primarily based on hydrophobic partitioning. Because 1,1'-disinomenine and 2,2'-disinomenine have identical LogP values and molecular weights, hydrophobic interactions alone cannot distinguish the subtle spatial orientation differences of their biphenyl linkages.

The Solution: You must introduce orthogonal retention mechanisms. Switch from a C18 column to a Pentafluorophenyl (PFP) column. The fluorinated aromatic ring of the PFP phase engages in π−π interactions, dipole-dipole interactions, and hydrogen bonding with the aromatic rings of the morphinan dimers. These interactions are highly sensitive to steric geometry, allowing the stationary phase to differentiate the spatial arrangement of the 1,1' versus 2,2' linkages. For stereoisomers like (S)-disinomenine and (R)-disinomenine, an immobilized polysaccharide chiral column is required[2].

Q2: I am observing severe peak tailing for disinomenine, which masks the minor isomer peak. How can I improve peak shape?

The Causality: Disinomenine contains basic tertiary amine groups. At typical LC-MS mobile phase conditions (e.g., 0.1% formic acid, pH ~2.7), these amines are fully protonated. While this is excellent for positive electrospray ionization (ESI+), the positively charged alkaloids undergo secondary ion-exchange interactions with negatively charged, unendcapped residual silanols on the silica column support, resulting in severe peak tailing.

The Solution: Implement a self-validating buffer system by using 10 mM Ammonium Formate with 0.1% Formic Acid as Mobile Phase A. The ammonium ions ( NH4+​ ) in the buffer act as silanol-masking agents. They competitively bind to the acidic silanol sites on the column, preventing the protonated disinomenine from interacting with them. If your peak asymmetry factor ( As​ ) drops below 1.2 after this change, the system has successfully validated the suppression of secondary interactions.

Q3: If chromatographic resolution remains incomplete ( Rs​<1.5 ), how can I differentiate the isomers using mass spectrometry?

The Causality: All disinomenine isomers share the exact same precursor mass ( [M+H]+ at m/z 657.3134) and yield highly similar primary MS2 product ions. For instance, they all display a 100% relative abundance of the m/z 600.2596 ion, corresponding to a −C3​H7​N loss[3]. However, the cleavage of the B ring produces low mass range ions (m/z 151.0754, 137.0597, and 192.1019) whose relative abundances vary depending on the stability of the intermediate carbocations formed during collision-induced dissociation (CID)[3].

The Solution:

  • MS3 Analysis: Isolate the primary fragment (m/z 600.26) in an ion trap or Orbitrap and subject it to a second round of CID. The resulting MS3 spectra will amplify the minor differences in B-ring cleavage, providing unique fragmentation fingerprints for each linkage site[3].

  • Ion Mobility Spectrometry (IMS): If your system is equipped with IMS, separate the isomers in the gas phase prior to MS detection. Isomers with different linkages have distinct three-dimensional Collision Cross Sections (CCS), allowing for orthogonal gas-phase resolution.

📊 Quantitative Data Summary

Table 1: Chromatographic and Mass Spectrometric Profiling of Disinomenine Isomers

AnalyteStructural FeaturePrecursor Ion ( [M+H]+ )Primary MS2 FragmentSecondary MS2 FragmentsRecommended LC Phase
1,1'-Disinomenine C1-C1' biphenyl linkagem/z 657.3134m/z 600.2596 ( −C3​H7​N )m/z 151.07, 192.10PFP / Biphenyl
2,2'-Disinomenine C2-C2' biphenyl linkagem/z 657.3134m/z 600.2596 ( −C3​H7​N )m/z 137.05, 192.10PFP / Biphenyl
(S)/(R)-Disinomenine Stereoisomersm/z 657.3134m/z 600.2596 ( −C3​H7​N )m/z 151.07, 137.05Chiral (Polysaccharide)

(Note: Exact secondary fragment ratios must be established empirically on your specific instrument using authentic standards).

🧪 Experimental Protocol: Orthogonal LC-MS/MS Optimization

This step-by-step methodology is designed as a self-validating workflow. Each step contains a built-in check to ensure the physical chemistry of the separation is functioning as intended.

Step 1: Sample Preparation & Matrix Cleanup

  • Extract samples using Methanol/Water (80:20, v/v) to ensure full solubility of the morphinan dimers.

  • Filter through a 0.22 µm PTFE syringe filter. Validation: The filtrate must be completely clear; turbidity indicates lipid precipitation which will foul the PFP column.

Step 2: Column Selection & Equilibration

  • Install a high-purity PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Equilibrate with Mobile Phase A (Water + 10 mM Ammonium Formate + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a 95:5 ratio for at least 20 column volumes.

Step 3: Gradient Design (Maximizing π−π Interaction)

  • Program a shallow gradient: 5% B to 40% B over 15 minutes.

  • Validation: The slow ramp rate is critical. If peaks elute before 5 minutes, the gradient is too steep, and the analytes are not spending enough time interacting with the fluorinated stationary phase to resolve the isomers.

Step 4: MS/MS Source Optimization

  • Set the MS to positive ESI mode.

  • Optimize the desolvation temperature to 350°C and capillary voltage to 3.0 kV.

  • Acquire data in Data-Dependent Acquisition (DDA) mode targeting m/z 657.3134, triggering MS3 on the m/z 600.26 fragment[3].

🗺️ Logical Workflow Visualization

LCMS_Workflow Problem Issue: Co-elution of Disinomenine Isomers m/z 657.3134 Phase1 1. Chromatographic Optimization Problem->Phase1 Phase2 2. Mass Spectrometry Resolution Problem->Phase2 Action1A Switch to PFP/Chiral Column (Enhance π-π interactions) Phase1->Action1A Action1B Buffer: 10mM NH4FA + 0.1% FA (Suppress silanol tailing) Phase1->Action1B Action2A MS3 Fragmentation (Differentiate structural linkages) Phase2->Action2A Action2B Ion Mobility Spectrometry (Separate by CCS values) Phase2->Action2B Success Isomers Successfully Resolved & Quantified Action1A->Success Action1B->Success Action2A->Success Action2B->Success

Troubleshooting workflow for resolving disinomenine isomers via orthogonal LC and MS techniques.

📚 References

  • Liquid Chromatography Coupled with Linear Ion Trap Hybrid Orbitrap Mass Spectrometry for Determination of Alkaloids in Sinomenium acutum - PMC Source: nih.gov URL:

  • Morphinane Alkaloid Dimers from Sinomenium acutum | Journal of Natural Products Source: acs.org URL:

  • The present and future synthetic strategies of structural modifications of sinomenine Source: researchgate.net URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: 1,1'-Disinomenine vs. 2,2'-Disinomenine

As drug development professionals evaluate the structure-activity relationships (SAR) of plant-derived alkaloids, the morphinane derivatives of Sinomenium acutum present a fascinating case study. While monomeric sinomeni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate the structure-activity relationships (SAR) of plant-derived alkaloids, the morphinane derivatives of Sinomenium acutum present a fascinating case study. While monomeric sinomenine is widely recognized for its anti-inflammatory properties, its oxidative dimerization yields novel bis-morphinane scaffolds.

This guide provides an objective, data-driven comparison of two primary regioisomers—1,1'-disinomenine and 2,2'-disinomenine —focusing on their comparative cytotoxicity profiles, structural nuances, and the rigorous experimental methodologies required to validate their biological activity.

Structural & Mechanistic Context

Both 1,1'-disinomenine and 2,2'-disinomenine are synthesized natively via the autoxidation of sinomenine or through directed chemical oxidation. The fundamental difference lies in their biphenyl linkage positions:

  • 1,1'-Disinomenine: Linked at the C-1 to C-1' positions. Because of the bulky morphinane skeleton, this linkage creates significant steric hindrance. As demonstrated in [2], this steric bulk restricts rotation around the biphenyl axis, resulting in distinct atropisomers (stereoisomers) that can possess diverging biological activities (e.g., differential modulation of IL-6).

  • 2,2'-Disinomenine: Linked at the C-2 to C-2' positions. This configuration presents a slightly different spatial orientation of the methoxy and hydroxyl functional groups, subtly altering its interaction with cellular targets.

Dimerization_Logic Sino Sinomenine Monomer (Anti-inflammatory) Ox Oxidative Dimerization (e.g., KMnO4, Autoxidation) Sino->Ox Dimer1 1,1'-Disinomenine (C1-C1' Linkage) Ox->Dimer1 C-1 Coupling Dimer2 2,2'-Disinomenine (C2-C2' Linkage) Ox->Dimer2 C-2 Coupling Atrop Restricted Rotation (Atropisomerism) Dimer1->Atrop Cyto1 HeLa IC50: 70.69 µM A549 IC50: 71.83 µM Dimer1->Cyto1 Cyto2 HeLa IC50: 71.70 µM A549 IC50: 65.50 µM Dimer2->Cyto2

Logical relationship of sinomenine dimerization and resulting cytotoxicity profiles.

Quantitative Data Presentation: Cytotoxicity Profiles

To benchmark the antineoplastic potential of these dimers, researchers evaluate their inhibitory effects on standard human cancer cell lines. The table below summarizes the quantitative IC₅₀ data derived from the foundational isolation studies published in the [1].

CompoundLinkage PositionA549 (Lung Adenocarcinoma) IC₅₀HeLa (Cervical Carcinoma) IC₅₀P388 (Murine Leukemia)
1,1'-Disinomenine C-1 to C-1'71.83 µM70.69 µMWeak / Not Significant
2,2'-Disinomenine C-2 to C-2'65.50 µM71.70 µMWeak / Not Significant

Application Scientist Insight: The data reveals that the cytotoxicity profiles of both regioisomers are remarkably similar, falling into the "weak inhibition" category (IC₅₀ > 50 µM). The 2,2'-linkage confers a marginally higher potency against A549 cells (65.50 µM vs 71.83 µM), while the 1,1'-linkage is slightly more active against HeLa cells. Ultimately, dimerization does not convert sinomenine into a highly potent cytotoxic chemotherapeutic, suggesting these compounds may be better suited for targeted immunomodulatory research rather than direct tumor ablation.

Experimental Methodology: Self-Validating MTT Assay Protocol

To generate the comparative data above, a rigorously controlled MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized. As an application scientist, I emphasize that protocols must be self-validating; you must prove the assay window is functional before trusting the compound data.

Step 1: Cell Cultivation and Seeding
  • Procedure: Culture A549 and HeLa cells in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Causality: Seeding at this specific density ensures cells remain in the exponential (log) growth phase during the 48-hour drug exposure. Over-confluency leads to contact inhibition, which artificially depresses metabolic rates and skews IC₅₀ calculations.

Step 2: Compound Treatment and Internal Controls
  • Procedure: Aspirate media and apply 1,1'-disinomenine and 2,2'-disinomenine in a concentration gradient (e.g., 0, 10, 25, 50, 75, 100 µM).

  • Self-Validating System: You must include three controls:

    • Vehicle Control: DMSO matched to the highest concentration used for the drugs (must be ≤0.1% v/v) to rule out solvent-induced osmotic stress.

    • Positive Control: A known cytotoxic agent (e.g., Cisplatin or Doxorubicin) to validate the assay's dynamic range.

    • Blank: Cell-free wells with media and MTT to subtract background absorbance.

Step 3: Formazan Conversion
  • Procedure: After 48 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Causality: Viable cells contain active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

Step 4: Solubilization and Quantification
  • Procedure: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well. Place on an orbital shaker for 10 minutes, then measure absorbance at 570 nm using a microplate reader.

  • Causality: Formazan is completely insoluble in aqueous culture media. DMSO is required to fully solubilize the crystals into a homogeneous solution, ensuring linear and accurate spectrophotometric readouts.

Step 5: Data Normalization
  • Validation Check: The assay is only valid if the positive control yields an IC₅₀ within its established reference range and the vehicle control shows ≥95% viability compared to untreated media. Calculate cell viability as: (OD_treatment - OD_blank) / (OD_vehicle - OD_blank) * 100.

Workflow A Cell Seeding A549 & HeLa (5x10^3 cells/well) B Incubation 24h at 37°C, 5% CO2 A->B C Compound Treatment 1,1'- vs 2,2'-Disinomenine (0-100 µM) B->C Cells Adhered D Drug Exposure 48h Incubation C->D E MTT Addition Metabolic Conversion to Formazan D->E F Solubilization DMSO Addition E->F Formazan Crystals G Quantification Absorbance at 570 nm F->G Solubilized

MTT assay workflow for assessing comparative cytotoxicity of disinomenine dimers.

Conclusion

While 1,1'-disinomenine and 2,2'-disinomenine are structurally distinct regioisomers resulting from the dimerization of sinomenine, their baseline cytotoxicity against A549 and HeLa cell lines is nearly identical and relatively weak. For drug development professionals, the true value of these compounds likely lies not in direct tumor cytotoxicity, but in their complex stereochemistry (atropisomerism) and their potential to selectively modulate inflammatory cytokine pathways.

References

  • Jin HZ, Wang XL, Wang HB, Wang YB, Lin LP, Ding J, Qin GW. "Morphinane alkaloid dimers from Sinomenium acutum." Journal of Natural Products, 2008 Jan;71(1):127-9.[Link]

  • Deng ZS, Zhao Y, He CC, Jin J, He YM, Li JX. "pH-Dependent, Stereoselective Dimerization of Sinomenine." Organic Letters, 2008 Sep 4;10(17):3879-82.[Link]

Comparative

comparative analysis of disinomenine and sinoacutine biological activities

Comparative Biological Analysis: Disinomenine vs. Sinoacutine in Drug Development 1.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Analysis: Disinomenine vs. Sinoacutine in Drug Development

1. Executive Summary Morphinan alkaloids derived from Sinomenium acutum and Stephania yunnanensis have long served as cornerstones in the development of therapeutics for rheumatoid arthritis (RA) and autoimmune disorders [[1]](). While sinomenine is the most widely recognized compound in this class, advanced drug discovery has shifted focus toward its structural relatives to optimize efficacy and minimize adverse effects. This guide provides an in-depth comparative analysis of two critical morphinan alkaloids: disinomenine and sinoacutine . By dissecting their structural causality, pharmacodynamics, and biological activities, we aim to equip drug development professionals with actionable insights for preclinical pipeline integration.

2. Structural Causality and Pharmacodynamics The biological divergence between disinomenine and sinoacutine is fundamentally rooted in their molecular architecture.

  • Sinoacutine is a monomeric promorphinan isoquinoline alkaloid 2. Its relatively low molecular weight and monomeric structure allow for broader systemic distribution, including the ability to cross the blood-brain barrier (BBB). This structural mobility is the causal factor behind its pronounced central nervous system (CNS) activities, such as sedation and central analgesia [[1]]().

  • Disinomenine , conversely, is a morphinane alkaloid dimer (typically 1,1'-disinomenine or 2,2'-disinomenine) formed via the oxidation and C-C linkage of two sinomenine units 3. The bulky nature and restricted rotation around its biphenyl axis limit its CNS penetration. However, this steric bulk enhances its localized binding affinity to peripheral immune cells, making it a highly targeted, peripheral anti-inflammatory agent without the confounding variable of CNS depression .

3. Comparative Biological Activities

3.1 Anti-Inflammatory & Immunomodulatory Mechanisms Both compounds exhibit robust anti-inflammatory properties, but they intercept the inflammatory cascade at different junctures. Sinoacutine acts as an upstream signaling inhibitor. It significantly attenuates acute inflammatory responses by inhibiting the phosphorylation of p65 in the NF-κB pathway and JNK in the MAPK pathway 4. By preventing the nuclear translocation of these transcription factors, sinoacutine halts the inflammatory response at the genomic level 2. Disinomenine functions as a potent downstream suppressor of inflammatory mediators. In activated RAW 264.7 macrophages, disinomenine profoundly downregulates the secretion of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), while simultaneously suppressing Nitric Oxide (NO) production .

3.2 Analgesic and Neurological Profiles Sinoacutine possesses a dual-action analgesic profile. It elevates the pain threshold against thermal and electrical stimuli (indicative of central analgesia) and reduces acetic acid-induced writhing (indicative of peripheral analgesia) 1. Furthermore, it acts synergistically with pentobarbital to induce hypnosis and sedation 4. Disinomenine lacks these pronounced sedative effects. Its analgesic properties are secondary to its peripheral anti-inflammatory action, making it an ideal candidate for chronic joint pain formulations where daytime drowsiness is an unacceptable side effect.

3.3 Cytotoxicity and Cellular Protection In oncology screens, disinomenine demonstrates weak but selective cytotoxicity against specific human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer), with IC50 values ranging between 65.50 and 71.83 µM 3. In contrast, sinoacutine is generally cytoprotective, showing documented efficacy in shielding cells from hydrogen peroxide (H2O2)-induced oxidative injury 3.

4. Quantitative Data Comparison

Pharmacological ParameterDisinomenineSinoacutine
Structural Classification Morphinane Alkaloid DimerIsoquinoline Morphinane Monomer
Primary Mechanism Downregulation of IL-6, TNF-α, and NOInhibition of NF-κB (p65) and JNK/MAPK
Analgesic Action Peripheral (Secondary to inflammation reduction)Central & Peripheral (Direct nociceptive modulation)
CNS/Sedative Effects NegligibleSignificant (Enhances pentobarbital hypnosis)
Cellular Impact Weakly cytotoxic (A549, HeLa IC50 ~65-71 µM)Cytoprotective (Guards against H2O2 injury)

5. Mechanistic Pathway Visualization

Pathway LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (JNK/p38) TLR4->MAPK NFKB NF-κB (p65/p50) TLR4->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFKB->Cytokines NO Nitric Oxide (NO) NFKB->NO Sinoacutine Sinoacutine Sinoacutine->MAPK Inhibits Sinoacutine->NFKB Inhibits Disinomenine Disinomenine Disinomenine->Cytokines Downregulates Disinomenine->NO Suppresses

Fig 1. Mechanistic divergence of Sinoacutine and Disinomenine in inflammatory signaling pathways.

6. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice includes built-in controls to establish direct causality between the compound and the observed biological effect.

Protocol A: In Vitro Macrophage Anti-Inflammatory Assay (Disinomenine Focus) Objective: To quantify the suppression of NO and cytokine release in LPS-stimulated RAW 264.7 cells. Causality & Validation: A parallel CCK-8 viability assay is mandatory. This ensures that the reduction in NO/cytokines is due to true pharmacological inhibition by disinomenine, rather than a false positive caused by macrophage cytotoxicity.

  • Cell Seeding : Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.

  • Pretreatment : Aspirate media. Add fresh media containing varying concentrations of disinomenine (e.g., 10, 25, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 µM). Incubate for 2 hours.

  • Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • NO Quantification (Griess Assay) : Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader.

  • Cytokine Quantification : Use the remaining supernatant to quantify IL-6 and TNF-α via standard sandwich ELISA kits, following the manufacturer's instructions.

  • Viability Validation : Add 10 µL of CCK-8 reagent to the original cells in the 96-well plate. Incubate for 2 hours and read absorbance at 450 nm to confirm cell viability remains >95%.

Protocol B: In Vivo Dual-Analgesic Evaluation (Sinoacutine Focus) Objective: To differentiate the central vs. peripheral analgesic efficacy of sinoacutine. Causality & Validation: Utilizing two distinct pain models isolates the mechanism. The Hot Plate test specifically measures centrally mediated pain reflexes (spinal/supraspinal), while the Acetic Acid test measures peripheral prostaglandin-mediated nociception.

  • Animal Preparation : Acclimatize adult male Swiss albino mice (20-25g) for 7 days. Fast for 12 hours prior to testing with water ad libitum. Divide into groups (n=8): Vehicle, Positive Control (Morphine for Hot Plate; Ibuprofen for Writhing), and Sinoacutine dose groups (e.g., 10, 20, 40 mg/kg, i.p.).

  • Central Analgesia (Hot Plate Test) :

    • Set the hot plate apparatus to exactly 55 ± 0.5°C.

    • Administer treatments. After 30 minutes, place the mouse on the hot plate.

    • Record the latency time until the mouse licks its hind paws or jumps. Implement a strict 30-second cut-off to prevent tissue damage.

  • Peripheral Analgesia (Acetic Acid Writhing Test) :

    • Administer treatments. After 30 minutes, inject 0.6% glacial acetic acid (10 mL/kg, i.p.).

    • Place the mouse in an observation chamber.

    • Count the cumulative number of writhing episodes (abdominal constrictions and hind limb extensions) over a 20-minute period.

  • Data Analysis : Calculate the percentage of inhibition relative to the vehicle control group to quantify analgesic efficacy.

References

  • Title: Sinomenium acutum: A review of chemistry, pharmacology, pharmacokinetics, and clinical use Source: tandfonline.com URL:

  • Title: Sinoacutine inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC Source: nih.gov URL:

  • Title: Sinomenine – Knowledge and References Source: taylorandfrancis.com URL:

  • Title: Morphinane Alkaloid Dimers from Sinomenium acutum | Journal of Natural Products Source: acs.org URL:

  • Title: Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory agents Source: nju.edu.cn URL:

  • Title: Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC Source: nih.gov URL:

Validation

A Methodological Guide: Benchmarking the Binding Affinity of Disinomenine Against Known Alkaloid Modulators of the α7 Nicotinic Acetylcholine Receptor

This guide provides a comprehensive framework for characterizing the binding affinity of the morphinane alkaloid disinomenine. Given the limited data on its direct molecular targets and the established anti-inflammatory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the binding affinity of the morphinane alkaloid disinomenine. Given the limited data on its direct molecular targets and the established anti-inflammatory and immunomodulatory roles of its parent compound, sinomenine[1][2], we propose the α7 nicotinic acetylcholine receptor (α7 nAChR) as a putative target for investigation. The α7 nAChR is a key regulator of inflammatory pathways and cognitive processes, making it a highly relevant target for alkaloids with similar therapeutic indications.[3][4]

Here, we outline a methodological approach to benchmark disinomenine's binding affinity against a panel of well-characterized alkaloid modulators of the α7 nAChR. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them to ensure robust and reproducible results.

Part 1: The α7 Nicotinic Acetylcholine Receptor (α7 nAChR) as a Therapeutic Target

The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits.[5] It is widely expressed in the central nervous system (CNS) and on various non-neuronal cells, including immune cells like macrophages.[5][6] This receptor is unique among nAChRs for its high permeability to calcium ions (Ca2+), allowing it to directly influence intracellular signaling cascades beyond simple membrane depolarization.[7]

Activation of α7 nAChR by its endogenous agonist, acetylcholine (ACh), triggers downstream signaling pathways that are critical in modulating inflammation and neuronal activity. A key mechanism is the "cholinergic anti-inflammatory pathway," where α7 nAChR activation on macrophages inhibits the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][6] This is often mediated through the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5][8] Given the known anti-inflammatory properties of the related compound sinomenine, which also involves the suppression of these cytokines[1][9], investigating disinomenine's interaction with α7 nAChR is a logical and scientifically-grounded starting point.

alpha7_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor α7 nAChR Ca_influx Ca²⁺ Influx JAK2 JAK2 receptor->JAK2 agonist Disinomenine (Hypothesized Agonist) agonist->receptor PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 NFkB_inhibition Inhibition of NF-κB AKT Akt PI3K->AKT pAKT p-Akt Gene_expression ↓ Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6)

Caption: Hypothesized α7 nAChR signaling pathway modulated by disinomenine.

Part 2: A Panel of Known Alkaloid Inhibitors for Benchmarking

To accurately contextualize the binding affinity of disinomenine, it is essential to compare it against a curated set of alkaloids with well-defined interactions at the α7 nAChR. We have selected the following compounds to represent different mechanisms of action: competitive antagonism, allosteric modulation, and mixed inhibition profiles.

Alkaloid InhibitorType of Interaction with α7 nAChRReported Binding Affinity (Ki, Kd, or IC50)Reference(s)
Methyllycaconitine (MLA) Competitive AntagonistHigh affinity (nM range)[4][10]
Lobeline Interacts with α7 nAChRs; potent antagonist at other nAChRsKi = 4 nM (for general nAChRs)[11][12][13]
Galantamine Positive Allosteric Modulator (PAM) / Weak AgonistPotentiates ACh-induced currents at 0.1 µM[14][15][16]
Pancuronium Competitive / Allosteric InhibitorKB ≈ 0.01 µM (embryonic muscle-type nAChR)[17][18]

Note: Binding affinities can vary based on the experimental system (e.g., cell type, radioligand used, assay conditions). The values presented are for comparative context.

Part 3: Experimental Design for Robust Benchmarking

Our primary objective is to determine the binding affinity (dissociation constant, Kd) and elucidate the binding thermodynamics and kinetics of disinomenine with the human α7 nAChR. To achieve this, we advocate for the use of label-free, biophysical techniques that measure direct molecular interactions in real-time.

Causality Behind Experimental Choices:

  • Why Label-Free? Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) do not require modification or labeling of the interacting molecules. This is crucial because labels can sterically hinder or alter the natural binding interaction, leading to artifactual data.

  • Why Real-Time? Real-time data acquisition allows for the determination of not only the binding affinity (Kd) but also the kinetic rate constants—the association rate (ka) and the dissociation rate (kd). This kinetic profile provides deeper insight into the drug-target interaction, distinguishing between a ligand that binds and dissociates quickly and one that forms a more stable, long-lasting complex.[19][20]

  • Why Two Techniques? SPR and ITC provide orthogonal, confirmatory data. SPR is highly sensitive and excellent for kinetics, while ITC is the gold standard for measuring the thermodynamics of an interaction, directly measuring the heat change (enthalpy, ΔH) upon binding.[21][22] Using both provides a self-validating system, a hallmark of trustworthy scientific protocol.

Part 4: Detailed Experimental Protocols

The following protocols are designed to be comprehensive and self-validating. They include necessary controls and steps for accurate data interpretation.

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (disinomenine or other alkaloids) flows over and binds to an immobilized ligand (α7 nAChR).[23][24] The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction.[20]

spr_workflow cluster_prep Phase 1: Preparation cluster_immobilization Phase 2: Ligand Immobilization cluster_binding Phase 3: Binding Analysis cluster_analysis Phase 4: Data Analysis P1 Purify recombinant human α7 nAChR protein P2 Prepare running buffer (e.g., HBS-EP+) P3 Prepare analyte stock solutions (Disinomenine & controls) B2 Inject analyte serial dilution (Association phase) P3->B2 I1 Select & prime CM5 sensor chip I2 Activate surface (EDC/NHS) I1->I2 I3 Immobilize α7 nAChR via amine coupling I2->I3 I4 Deactivate excess reactive groups I3->I4 B1 Inject running buffer (establish baseline) I4->B1 B1->B2 B3 Inject running buffer (Dissociation phase) B2->B3 B4 Inject regeneration solution (e.g., Glycine-HCl) B3->B4 A1 Reference surface subtraction B3->A1 B4->B1 Next Cycle A2 Fit sensorgrams to binding model (e.g., 1:1 Langmuir) A1->A2 A3 Calculate ka, kd, and KD A2->A3

Caption: Standard experimental workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Methodology:

  • Reagent and Protein Preparation:

    • Express and purify high-quality, recombinant human α7 nAChR. The extracellular domain is often sufficient for ligand-binding studies.

    • Prepare a running buffer (e.g., HBS-EP+) and ensure it is filtered and degassed.

    • Prepare stock solutions of disinomenine and the benchmark alkaloids (MLA, Lobeline, etc.) in 100% DMSO. Create a serial dilution series in running buffer, ensuring the final DMSO concentration is consistent across all samples and below 1% to minimize solvent effects.

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the purified α7 nAChR over the activated surface to achieve covalent immobilization via primary amines. Aim for a response unit (RU) level that will yield a theoretical Rmax of ~100 RU for your smallest analyte to ensure accurate kinetic analysis.[24]

    • Inject ethanolamine-HCl to deactivate any remaining reactive groups on the surface. One flow cell should be activated and deactivated without protein to serve as a reference surface.

  • Analyte Binding Assay (Kinetics/Affinity Measurement):

    • Equilibrate the system by flowing running buffer over both the ligand and reference flow cells until a stable baseline is achieved.

    • Perform a series of injection cycles. Each cycle consists of:

      • Association: Inject a single concentration of the analyte (e.g., disinomenine) for a defined period to monitor the binding event.

      • Dissociation: Switch back to running buffer and monitor the dissociation of the analyte from the receptor.

      • Regeneration: Inject a mild regeneration solution (e.g., low pH glycine) to strip any remaining bound analyte, returning the surface to its baseline state for the next cycle.

    • Inject a range of analyte concentrations, typically from 0.1x to 10x the expected Kd, including a zero-concentration (buffer only) injection for double-referencing.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference flow cell and the buffer-only injection.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[19]

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed when two molecules interact.[25] A solution of the ligand (e.g., disinomenine) is titrated into a solution of the protein (α7 nAChR), and the minute heat changes are measured, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[26][27]

itc_workflow cluster_prep Phase 1: Sample Preparation cluster_setup Phase 2: Instrument Setup cluster_titration Phase 3: Titration Experiment cluster_analysis Phase 4: Data Analysis P1 Purify α7 nAChR protein P2 Dialyze protein and dissolve ligand in the exact same buffer batch P1->P2 P3 Accurately determine concentrations of protein and ligand P2->P3 P4 Degas all samples thoroughly P3->P4 S1 Load α7 nAChR into sample cell P4->S1 S2 Load disinomenine into syringe P4->S2 S1->S2 S3 Set experimental parameters (temp, injections, spacing) S2->S3 S4 Equilibrate instrument to target temperature S3->S4 T1 Perform initial small injection S4->T1 T2 Execute series of timed injections T1->T2 T3 Record differential power (μcal/sec) required to maintain thermal equilibrium T2->T3 A1 Integrate heat peaks for each injection T3->A1 A2 Plot heat change vs. molar ratio A1->A2 A3 Fit data to a binding model (e.g., one set of sites) A2->A3 A4 Determine KD, n, ΔH, and ΔS A3->A4

Caption: Standard experimental workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Methodology:

  • Sample Preparation (Critical Step):

    • Express and purify α7 nAChR.

    • Crucially, the protein and the ligand must be in identical buffer solutions. The best practice is to dialyze the protein against the final buffer and then use the dialysate to dissolve the ligand. This minimizes heats of dilution, a common source of artifacts.

    • Accurately determine the concentrations of the protein and ligand solutions.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from forming in the cell.[26]

  • Instrument Setup and Equilibration:

    • Load the α7 nAChR solution into the sample cell and the disinomenine solution into the titration syringe. A good starting concentration for the protein in the cell is ~10-20 µM, with the ligand in the syringe at 10-20 times this concentration.[26][27]

    • Set the experimental parameters: cell temperature (e.g., 25°C), injection volume (e.g., 2 µL), number of injections (e.g., 20), and spacing between injections (e.g., 180 seconds).

    • Allow the instrument to equilibrate thermally until a stable baseline differential power is achieved.

  • Titration Experiment:

    • Initiate the automated titration run. The syringe will inject the ligand into the sample cell at the predetermined intervals.

    • The instrument records the power required to maintain zero temperature difference between the sample cell and a reference cell. This differential power over time is the raw data output.

  • Control Experiment:

    • A self-validating control is essential. Perform an identical titration of the ligand into the buffer-only solution (without protein). The resulting heats are the heats of dilution for the ligand, which will be subtracted from the protein-binding experiment.

  • Data Analysis:

    • Integrate the area under each heat spike in the raw thermogram to determine the heat change (ΔH) for each injection.

    • Plot these integrated heat values against the molar ratio of ligand to protein in the cell.

    • Fit this binding isotherm to a suitable model (e.g., "one set of sites"). The fitting algorithm will calculate the binding affinity (Ka, from which Kd = 1/Ka is derived), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Part 5: Data Interpretation and Benchmarking

Upon completion of the experiments, the binding parameters for disinomenine can be objectively compared to those of the known alkaloid inhibitors.

Comparative Data Summary Table:

ParameterDisinomenine (Hypothetical Data)MethyllycaconitineLobelineGalantaminePancuronium
Kd (nM) From SPR/ITCFrom Literature/ExperimentFrom Literature/ExperimentFrom Literature/ExperimentFrom Literature/Experiment
ka (M-1s-1) From SPRFrom Literature/ExperimentFrom Literature/ExperimentFrom Literature/ExperimentFrom Literature/Experiment
kd (s-1) From SPRFrom Literature/ExperimentFrom Literature/ExperimentFrom Literature/ExperimentFrom Literature/Experiment
ΔH (kcal/mol) From ITCFrom Literature/ExperimentFrom Literature/ExperimentFrom Literature/ExperimentFrom Literature/Experiment
-TΔS (kcal/mol) From ITCFrom Literature/ExperimentFrom Literature/ExperimentFrom Literature/ExperimentFrom Literature/Experiment
Mechanism Inferred from dataCompetitive AntagonistAntagonistPAM / Weak AgonistCompetitive/Allosteric

Interpreting the Results:

  • Affinity (Kd): A lower Kd value signifies a higher binding affinity. Comparing disinomenine's Kd to that of MLA will establish its relative potency as a potential binder.

  • Kinetics (ka, kd): The kinetic profile reveals the drug-target residency time. A fast ka and slow kd indicate a rapid-onset, long-duration interaction.

  • Thermodynamics (ΔH, ΔS): The thermodynamic signature provides insight into the forces driving the binding. A negative ΔH indicates the binding is enthalpically (favorably) driven, often associated with hydrogen bonding and van der Waals interactions. A positive ΔS indicates the binding is entropically (favorably) driven, often due to the release of ordered water molecules from the binding interface.

Conclusion

This guide presents a rigorous, hypothesis-driven methodology for characterizing the binding affinity of disinomenine at the α7 nicotinic acetylcholine receptor. By employing label-free, real-time biophysical techniques and benchmarking against a panel of established alkaloid modulators, researchers can generate high-quality, reproducible data. Elucidating the binding kinetics and thermodynamics of disinomenine will provide critical insights into its mechanism of action and serve as a foundational step in evaluating its potential as a novel therapeutic agent targeting the cholinergic anti-inflammatory pathway.

References

  • Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC. (2017, May 27). National Center for Biotechnology Information. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. Creative BioMart. [Link]

  • Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Termedia. [Link]

  • Role of the α7 Nicotinic Acetylcholine Receptor in the Pathophysiology of Atherosclerosis. (2020, December 22). Frontiers. [Link]

  • Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections - Frontiers. Frontiers. [Link]

  • Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC. (2021, October 25). National Center for Biotechnology Information. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. National Center for Biotechnology Information. [Link]

  • Alpha-7 nicotinic receptor - Wikipedia. Wikipedia. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018, June 12). Aptamers. [Link]

  • Isothermal titration calorimetry - CureFFI.org. (2016, September 12). CureFFI.org. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. Creative Biolabs. [Link]

  • Inhibition of human α7 nicotinic acetylcholine receptors by open channel blockers of N-methyl-D-aspartate receptors - PMC. National Center for Biotechnology Information. [Link]

  • Lobeline esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PMC. National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). TA Instruments. [Link]

  • Lobeline esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PubMed. (2010, January 15). National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US). The Huck Institutes. [Link]

  • Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders - MDPI. (2020, July 12). MDPI. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4). Affinité Instruments. [Link]

  • Competitive Antagonism between the Nicotinic Allosteric Potentiating Ligand Galantamine and Kynurenic Acid at α7* Nicotinic Receptors - DOI. (2007, July 15). American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Molecular blueprint of allosteric binding sites in a homologue of the agonist-binding domain of the α7 nicotinic acetylcholine receptor | PNAS. PNAS. [Link]

  • Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors | Request PDF - ResearchGate. ResearchGate. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. National Center for Biotechnology Information. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. National Center for Biotechnology Information. [Link]

  • Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed. National Center for Biotechnology Information. [Link]

  • Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL - EMBL-EBI. EMBL-EBI. [Link]

  • Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC. National Center for Biotechnology Information. [Link]

  • Sinomenium acutum: A review of chemistry, pharmacology, pharmacokinetics, and clinical use. (2011, September 14). Taylor & Francis Online. [Link]

  • Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium - PMC. (2023, October 12). National Center for Biotechnology Information. [Link]

  • Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed. (2005, July 15). National Center for Biotechnology Information. [Link]

  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - PMC. National Center for Biotechnology Information. [Link]

  • Pharmacology of sinomenine, an anti-rheumatic alkaloid from Sinomenium acutum - SciSpace. SciSpace. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Open channel and competitive block of nicotinic receptors by pancuronium and atracurium - PubMed. (2001, February 9). National Center for Biotechnology Information. [Link]

  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers. [Link]

  • Research on Sinomenine Inhibiting the cGAS-STING Signaling Pathway to Alleviate Renal Inflammatory Injury in db/db Mice - PMC. (2025, June 20). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Biological Evaluation and Silico Prediction of Novel Sinomenine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PubMed. (2024, January 22). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Sinomenine hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • Disinomenine — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Disinomenine | C38H44N2O8 | CID 24829009 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Discovery of sinomenine derivatives inhibiting macrophage polarization against rheumatoid arthritis through selectively targeting heme oxygenase-1 - PubMed. (2025, August 5). National Center for Biotechnology Information. [Link]

  • Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC. National Center for Biotechnology Information. [Link]

  • Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC. (2022, December 7). National Center for Biotechnology Information. [Link]

  • Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC. (2023, July 24). National Center for Biotechnology Information. [Link]

  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - MDPI. MDPI. [Link]

  • Semi-Synthesis and Biological Evaluation of Novel Sinomenine Derivatives - PMC. (2025, September 18). National Center for Biotechnology Information. [Link]

  • Sinomenine treats rheumatoid arthritis by inhibiting MMP9 and inflammatory cytokines expression: bioinformatics analysis and experimental validation - PMC. (2024, June 4). National Center for Biotechnology Information. [Link]

  • Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Disinomenine

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations are not only scientifically rigorous but fundamentally safe. Handling active pharmaceutical ingredients (APIs) requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations are not only scientifically rigorous but fundamentally safe. Handling active pharmaceutical ingredients (APIs) requires a deep understanding of both the chemical's pharmacological mechanisms and its physical behavior in a laboratory environment.

Below is the comprehensive operational and safety guide for handling Disinomenine , designed to integrate seamlessly into your drug development workflows.

Executive Overview & Pharmacological Context

Disinomenine (specifically 1,1'-Disinomenine) is a naturally occurring morphinane alkaloid dimer isolated from the stems of Sinomenium acutum. In drug development and biomedical research, it is investigated for its potential immunosuppressive properties and its weak inhibitory effects against specific cancer cell lines, such as A549 and HeLa .

Because Disinomenine is a pharmacologically active alkaloid, its handling protocols are heavily informed by the hazard profile of its monomeric precursor, Sinomenine, which is known to impair NF-κB signaling and trigger histamine release upon systemic exposure . Consequently, stringent personal protective equipment (PPE) and engineering controls are mandatory to prevent unintended occupational exposure.

Physicochemical & Hazard Profile

To accurately assess risk, we must look at the quantitative data governing the compound's physical behavior.

ParameterQuantitative Value / Description
Chemical Name 1,1'-Disinomenine
CAS Number 596-58-7
Molecular Weight 656.8 g/mol
Physical State Crystalline Solid / Dry Powder
Primary Solvents DMSO (Dimethyl Sulfoxide), Ethanol
Extrapolated Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Causality-Driven PPE Requirements

Laboratory safety is not about blindly following rules; it is about understanding the causality behind the protective barriers we use. When handling Disinomenine, the following PPE is required:

  • Respiratory Protection (N95 or P100 Particulate Respirator):

    • The Causality: In its dry, lyophilized state, Disinomenine is highly susceptible to electrostatic dispersion. Weighing the powder on an analytical balance creates micro-aerosols. Inhalation of these alkaloid particulates bypasses first-pass metabolism, leading to rapid systemic absorption and acute respiratory tract irritation.

  • Dermal Protection (Double Nitrile Gloves, min. 0.11 mm thickness):

    • The Causality: Disinomenine is typically reconstituted in DMSO for in vitro assays. DMSO is a potent penetration enhancer that rapidly crosses the stratum corneum. If a DMSO-alkaloid solution contacts a single glove layer, it can carry the API directly into your bloodstream. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon chemical contact, preserving the integrity of the inner barrier.

  • Ocular Protection (Chemical Splash Goggles):

    • The Causality: Standard safety glasses do not provide a seal. Accidental splashing of concentrated Disinomenine-DMSO stock solutions can cause severe eye irritation (H319) and potential mucosal absorption. Snug-fitting goggles are mandatory.

  • Body Protection: A dedicated, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

Step-by-Step Operational Methodology: Weighing & Dissolution

To ensure a self-validating safety system, the hazard must be neutralized at the source. The most dangerous phase of handling Disinomenine is the transfer of the dry powder.

Protocol: Safe Weighing and In-Situ Dissolution

  • Environmental Preparation: Ensure your Class II Type A2 Biological Safety Cabinet (BSC) or dedicated powder weighing hood is operational with a face velocity of at least 100 FPM.

    • Causality: Proper inward airflow prevents the outward migration of API particulates into the operator's breathing zone.

  • Static Mitigation: Pass a static-eliminating ionizer bar over the analytical balance and the Disinomenine stock vial.

    • Causality: Alkaloid powders carry static charges that cause them to "jump" from spatulas, leading to invisible contamination of the workspace.

  • Closed-System Transfer: Tare a pre-capped amber glass vial. Open the Disinomenine stock vial only within the deepest part of the ventilated hood. Transfer the required mass using a disposable anti-static micro-spatula.

  • In-Situ Solubilization: Do not remove the dry powder from the hood. Immediately add the calculated volume of your vehicle (e.g., DMSO) directly to the weighing vial to create your master stock solution.

    • Causality: Transitioning the chemical from a dry powder to a liquid solution completely eliminates the inhalation hazard associated with aerosolization, allowing the sealed vial to be safely transported to the benchtop or incubator.

  • Decontamination: Wipe the balance pan, spatulas, and hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed immediately by 70% ethanol.

    • Causality: Bleach oxidizes and degrades the alkaloid structure, while ethanol removes residual aqueous bleach, preventing the corrosion of the stainless steel balance.

Spill Response and Disposal Plan

Even with perfect technique, spill contingencies must be established prior to opening the vial.

  • Dry Powder Spill: Do not sweep. Sweeping generates airborne dust. Gently cover the spill with absorbent pads dampened with 10% bleach to wet the powder, preventing aerosolization while simultaneously neutralizing the API.

  • Liquid Solution Spill (in DMSO): Isolate the area. Absorb the liquid with universal chemical spill pads. Wash the surface thoroughly with soap and water (to remove DMSO), followed by a 70% ethanol wipe-down.

  • Hazardous Waste Disposal: Place all contaminated materials (sacrificial gloves, spill pads, empty stock vials, and pipette tips) into a rigid, leak-proof hazardous waste container. Label explicitly as "Toxic/Hazardous Organic Waste - Alkaloid API." Incineration is the required disposal method for pharmacologically active alkaloids.

Operational Workflow Diagram

DisinomenineWorkflow Start Disinomenine API (Dry Powder) PPE Don Required PPE (Double Nitrile, P100) Start->PPE Pre-Operational Hood Transfer to Ventilated Enclosure PPE->Hood Engineering Control Weigh Anti-Static Weighing Hood->Weigh Setup Dissolve In-Situ Dissolution (DMSO/Ethanol) Weigh->Dissolve Eliminate Dust Hazard Spill Spill Detected? Dissolve->Spill Transport/Handle Clean Wet Neutralization (10% Bleach) Spill->Clean Yes (Contamination) Assay Proceed to In Vitro Assays Spill->Assay No (Safe to proceed) Waste Hazardous Waste Incineration Clean->Waste Collect Materials Assay->Waste Post-Experiment

Figure 1: Operational workflow for the safe handling, dissolution, and disposal of Disinomenine.

References

  • Title: Disinomenine | C38H44N2O8 | CID 24829009 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disinomenine
Reactant of Route 2
Disinomenine
© Copyright 2026 BenchChem. All Rights Reserved.